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Sodium thiocyanate

Cat. No.: B147862
CAS No.: 540-72-7
M. Wt: 82.08 g/mol
InChI Key: UCPNVURWWCDTEA-UHFFFAOYSA-N
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Description

Overview of Thiocyanate (B1210189) Chemistry and its Pseudohalide Nature

The thiocyanate anion, [SCN]⁻, is a pseudohalide, a polyatomic anion that exhibits properties similar to those of halide ions (such as Cl⁻, Br⁻, and I⁻) ontosight.aiwikipedia.org. This similarity arises from its comparable charge and ionic radius, as well as its ability to form analogous compounds and undergo similar reactions to halides ontosight.aiwikipedia.org. The thiocyanate ion is linear and can coordinate to metal centers through either the nitrogen or sulfur atom, or bridge between them, displaying ambidentate character nih.gov. This versatility in bonding contributes to the diverse structures observed in metal thiocyanates nih.govresearchgate.net. The thiocyanate anion is the conjugate base of thiocyanic acid (HSCN) wikipedia.org.

Thiocyanate is produced naturally, occurring in mammals and plants, and is also formed anthropogenically industrialchemicals.gov.aunih.gov. In biological systems, it is involved in the detoxification of cyanide, catalyzed by enzymes like rhodanese, which converts cyanide and thiosulfate (B1220275) into thiocyanate and sulfite (B76179) wikipedia.orgnih.gov.

Historical Perspectives on Sodium Thiocyanate in Chemical Science

The study of thiocyanate has a long history, predating the isolation of some elemental halogens nih.govacs.org. The thiocyanate anion was first prepared and isolated by Porrett in 1809 nih.govacs.org. In his early work, Porrett synthesized "sulfuretted chyazate" salts, which are now known as thiocyanate salts, from thiocyanic acid and various elements, including sodium acs.org. Historically, thiocyanate was also referred to by other names such as rhodanide, prussous acid, red tinging acid, and sulfocyanide acs.org. The name "rhodanide" originates from the Greek word for rose, referring to the characteristic blood-red color formed when thiocyanate complexes with iron(III) ions wikipedia.orgnih.gov. This reaction has been commonly used in laboratories as a test for the presence of Fe³⁺ ions chemicalbook.comwikipedia.org. In the early 20th century, thiocyanate was investigated for medicinal uses, specifically as an antihypertensive agent, although its use for this purpose was later discontinued (B1498344) due to toxicity concerns wikipedia.orgindustrialchemicals.gov.au.

Current Research Trajectories and Significance of this compound

This compound remains a valuable compound in contemporary academic research across various disciplines. Its significance stems from the versatile reactivity of the thiocyanate anion and its utility as a building block and reagent.

In synthetic chemistry, this compound is widely used to convert alkyl halides into corresponding alkylthiocyanates through nucleophilic substitution reactions chemicalbook.comfishersci.co.ukmekongchem.comwikipedia.org. This transformation is a key method for introducing the thiocyanate functional group into organic molecules wikipedia.org. The protonation of this compound can generate isothiocyanic acid (HSCN), which is used in situ for reactions such as the addition to amines to form thiourea (B124793) derivatives chemicalbook.commekongchem.com. Research also explores the use of this compound in conjunction with oxidants for the thiocyanation of aromatic compounds jst.go.jp.

In inorganic chemistry and materials science, this compound is studied for its crystal structure and its role in the synthesis and characterization of metal thiocyanates nih.govresearchgate.netiucr.org. This compound crystallizes in an orthorhombic cell, where each sodium ion is surrounded by three sulfur and three nitrogen atoms from the thiocyanate anions in a fac arrangement chemicalbook.comwikipedia.orgiucr.orgmaterialsproject.org. Research continues into the structures, properties, and syntheses of various metal thiocyanates, highlighting their diverse structural types and potential for future materials development nih.govresearchgate.net. Studies also investigate the behavior of this compound in solution, including ion clustering in concentrated aqueous solutions researchgate.net.

This compound also finds application in analytical chemistry as a reagent, particularly in the colorimetric detection of iron(III) ions due to the formation of intensely colored complexes chemicalbook.comnih.govwikipedia.org. The formation of blue complexes with Co²⁺ is also utilized wikipedia.org.

Furthermore, this compound is being explored in biological and medical research contexts, although specific therapeutic applications are outside the scope of this article. Research investigates the role of thiocyanate in biological systems, such as its interaction with peroxidases mdpi.com. Studies have also explored the effects of this compound treatment in animal models, for instance, its impact on atherosclerotic plaque formation and endothelial regeneration in mice nih.gov.

The diverse applications and ongoing research highlight the continued significance of this compound as a fundamental chemical compound with a wide range of uses in academic investigations.

Here are some data points related to this compound:

PropertyValueSource
Molecular Weight81.07 g/mol fishersci.co.ukmekongchem.com
AppearanceColorless deliquescent crystals/white solid nih.govchemicalbook.combisley.bizmekongchem.comchemicalbook.comwikipedia.org
Melting Point287 °C chemicalbook.comwikipedia.org
Density1.735 g/cm³ chemicalbook.commekongchem.comchemicalbook.comwikipedia.orgliaoyuanchem.com
Solubility in Water139 g/100 mL (21 °C) wikipedia.org
Crystal StructureOrthorhombic chemicalbook.commekongchem.comwikipedia.orgiucr.orgmaterialsproject.org
PubChem CID516871 nih.govfishersci.co.ukmekongchem.comamericanelements.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHNNaS B147862 Sodium thiocyanate CAS No. 540-72-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

540-72-7

Molecular Formula

CHNNaS

Molecular Weight

82.08 g/mol

IUPAC Name

sodium;thiocyanate

InChI

InChI=1S/CHNS.Na/c2-1-3;/h3H;

InChI Key

UCPNVURWWCDTEA-UHFFFAOYSA-N

SMILES

C(#N)[S-].[Na+]

Isomeric SMILES

C(#N)[S-].[Na+]

Canonical SMILES

C(#N)S.[Na]

density

greater than 1 at 68 °F (USCG, 1999)
1.7 g/cm³

melting_point

572 °F (USCG, 1999)
~300 °C

Other CAS No.

540-72-7

physical_description

Sodium thiocyanate is an odorless white solid. Sinks and mixes with water. (USCG, 1999)
Sodium thiocyanate solution (56% or less) is an odorless clear to pale yellow liquid. (USCG, 1999)
Pellets or Large Crystals;  Other Solid;  Liquid;  Dry Powder
Colorless or white deliquescent solid;  [Merck Index] Colorless odorless solid;  [Aldrich MSDS]
COLOURLESS HYGROSCOPIC CRYSTALS OR WHITE POWDER.

Pictograms

Corrosive; Irritant

solubility

Solubility in water, g/100ml at 21 °C: 139

Synonyms

NaSCN
sodium thiocyanate
sodium thiocyanate dihydrate
sodium thiocyanate tetrahydrate

vapor_pressure

0.00000004 [mmHg]

Origin of Product

United States

Ii. Synthetic Methodologies for Sodium Thiocyanate and Derived Compounds

Established Synthesis Routes for Sodium Thiocyanate (B1210189)

The production of sodium thiocyanate can be achieved through several methods, ranging from large-scale industrial processes to techniques suitable for laboratory preparation.

Industrial Production Processes

Industrial synthesis of this compound primarily involves cost-effective and efficient routes to meet high demand. One of the main industrial processes is the reaction between sodium cyanide (NaCN) and elemental sulfur (S). chemicalbook.comchemicalbook.comontosight.ailookchem.comunilongmaterial.comchemdad.comvulcanchem.comnewestbio.com This reaction can be represented by the chemical equation:

8 NaCN + S₈ → 8 NaSCN wikipedia.orgmekongchem.comchemicalbook.com

This method is widely used for the large-scale production of thiocyanate salts. Another industrial route involves the metathesis reaction between ammonium (B1175870) thiocyanate (NH₄SCN) and sodium hydroxide (B78521) (NaOH). chemicalbook.comlookchem.comchemdad.comvulcanchem.com Additionally, this compound can be obtained as a purification product from the waste liquid generated in coke oven gas processes. chemicalbook.comlookchem.comunilongmaterial.comvulcanchem.com

Laboratory-Scale Preparation Techniques

For laboratory-scale synthesis, a common method for preparing this compound involves boiling an aqueous solution of sodium cyanide with sulfur. chemicalbook.com This reaction is represented by the equation:

NaCN + S → NaSCN chemicalbook.com

While the synthesis using high-purity hydrogen cyanide (HCN) as a raw material is possible, it is generally considered costly and involves stringent conditions. chemicalbook.comlookchem.com

Synthesis of Organic Thiocyanate Derivatives Utilizing this compound

This compound is a key reagent for introducing the thiocyanate functional group into organic molecules, leading to the formation of various organic thiocyanate derivatives.

Alkyl Thiocyanate Formation

Alkyl thiocyanates (R-SCN) are commonly synthesized by the reaction of alkyl halides (R-X, where X is a halogen) with metal thiocyanates, such as this compound or potassium thiocyanate, in various solvents. wikipedia.orgmekongchem.comwikipedia.orgfishersci.co.ukresearchgate.net This reaction is a nucleophilic substitution where the thiocyanate anion acts as the nucleophile. fishersci.co.uk

A representative example is the preparation of isopropyl thiocyanate by treating isopropyl bromide with this compound in a hot ethanolic solution. wikipedia.orgmekongchem.comwikipedia.orgfishersci.co.uk

A potential complication in this method is the competing formation of alkyl isothiocyanates (R-NCS), particularly with "SN1-type" substrates like benzyl (B1604629) halides. wikipedia.org

Recent research has explored alternative methods for alkyl thiocyanate synthesis, including the conversion of alcohols using a combination of triphenylphosphine, trichloroisocyanuric acid, and this compound. tandfonline.com

Aromatic and Heteroaromatic Thiocyanation

The introduction of the thiocyanate group onto aromatic and heteroaromatic rings can be achieved through various methods, often utilizing this compound as the source of the thiocyanate group. Direct thiocyanation of aromatic C-H bonds is an attractive approach. jchemlett.com

While ammonium thiocyanate is frequently used for this purpose, this compound has also been employed in the nucleophilic thiocyanation of activated aromatic compounds under ambient conditions. jchemlett.comresearchgate.net

Electrophilic thiocyanation of aromatic and heteroaromatic compounds, including indoles, pyrroles, and anilines, can be carried out using thiocyanating agents and oxidants in the presence of acidic catalysts. researchgate.netsci-hub.se this compound, along with other thiocyanate salts like potassium thiocyanate and ammonium thiocyanate, can serve as the thiocyanating agent in such reactions. researchgate.netsci-hub.se

Research highlights the development of metal-free conditions for the direct thiocyanation of (hetero)aromatic C-H bonds using various thiocyanating reagents, including NaSCN. jchemlett.com

α-Thiocyanation of Carbonyl Compounds

The α-thiocyanation of carbonyl compounds involves the introduction of a thiocyanate group at the alpha-carbon position relative to the carbonyl group. This is an important transformation in synthetic organic chemistry, yielding compounds that are valuable precursors for various biologically important heterocyclic compounds. researchgate.net

Ammonium thiocyanate is a key reagent for the production of α-thiocyanato ketones. researchgate.net However, methods utilizing other thiocyanate sources, potentially including this compound, have been explored in the context of developing efficient thiocyanation reactions. researchgate.net

Recent studies have reported methods for the direct α-thiocyanation of carbonyl and beta-dicarbonyl compounds using ammonium thiocyanate as the thiocyanating agent and an oxidant. researchgate.net While the direct use of this compound in this specific transformation is less commonly highlighted in the immediate search results compared to ammonium thiocyanate, the broader context of thiocyanation methodologies suggests its potential utility, possibly under specific reaction conditions or as a source for in situ generation of a reactive thiocyanating species. For instance, α-thiocyanate ketones have been used in subsequent reactions, such as the formation of tetrazole compounds by reaction with sodium azide. acs.org

Trifluoromethyl Thiocyanation of Alkenes

Trifluoromethyl thiocyanation of alkenes is a method for introducing both a trifluoromethyl (CF₃) group and a thiocyanate (SCN) group across a carbon-carbon double bond. This compound can serve as a source of the thiocyanate anion in these reactions.

One approach involves the difunctionalization of alkenes using PhICF₃Cl as a CF₃ source and NaSCN as the SCN source. This method has been reported to proceed in water under ambient conditions, demonstrating good tolerance for various functional groups and yielding trifluoromethylated thiocyanates in moderate to good yields (39–91%). mdpi.com

Another visible-light-promoted trifluoromethyl thiocyanation of alkenes has been developed using Umemoto reagent II as the CF₃ source and ammonium thiocyanate (NH₄SCN) as the thiocyanating agent. This reaction, conducted under blue LED irradiation in acetonitrile (B52724) at room temperature, yielded thiocyanated products in 42–93% yields. mdpi.comresearchgate.net While this specific example utilizes NH₄SCN, it illustrates the general strategy of using a thiocyanate salt in conjunction with a trifluoromethyl source for alkene functionalization. The protocol has been applied to various alkenes, including styrenes, unactivated alkenes, acrylates, and complex organic molecules. mdpi.comresearchgate.net

Research has also explored metal-free methods for the thiocyanooxygenation of functionalized alkenes using easily available thiocyanate salts under mild conditions, providing access to SCN-containing dihydrofurans and lactones. researchgate.net These transformations can involve the generation of an SCN radical from a thiocyanate anion in the presence of an oxidant or a photoredox catalyst, followed by addition to an alkene. researchgate.net

Green Chemistry Approaches in Thiocyanate Synthesis

Green chemistry approaches in thiocyanate synthesis focus on developing environmentally benign and sustainable methods. This compound can be involved in or produced through such approaches.

One green method for the synthesis of alkyl thiocyanates utilizes polyethylene (B3416737) glycol (PEG)-water as a benign reaction medium. This approach allows for the synthesis of alkyl thiocyanates in high purity under conventional heating or microwave irradiation conditions, often without the need for organic solvents. tandfonline.com In a typical procedure, an alkyl bromide is reacted with this compound in a minimal volume of water containing a catalytic amount of PEG. tandfonline.com This method offers advantages such as simple work-up and the potential for recycling the PEG-water medium. tandfonline.com

Electrophilic thiocyanation reactions have also been explored under eco-friendly conditions. For instance, the thiocyanation of anilines and hydrazines has been achieved using N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in ethanol. mdpi.com The reaction involves the in situ generation of N-thiocyanatosuccinimide (NTS), which acts as the electrophilic thiocyanate precursor. mdpi.comnih.gov While this example uses KSCN, it demonstrates the principle of using readily available reagents in a greener solvent for thiocyanate introduction.

Visible-light-induced methods using inexpensive thiocyanate sources and oxygen as an oxidant represent another green approach to thiocyanation. nih.govacs.org These photocatalyst-free or metal-free protocols can achieve regioselective thiocyanation of various substrates, including terminal alkynes, indoles, pyrrole, anilines, and phenols, under mild conditions. acs.org

Research also highlights the use of thiocyanate salts, including this compound, as environmentally benign sources for the cyanation of organic compounds via photoredox catalysis. researchgate.net

Synthesis of Inorganic Metal Thiocyanates and Coordination Complexes

This compound is a common starting material for the synthesis of various inorganic metal thiocyanates and coordination complexes due to its solubility and the coordinating ability of the thiocyanate anion (SCN⁻). wikipedia.orgstandardchemicals.com.auacs.orgnih.gov The thiocyanate anion is an ambidentate ligand, capable of coordinating to metal centers through either the nitrogen or the sulfur atom, or bridging between multiple metal centers. nih.govresearchgate.net

Binary metal thiocyanates can be synthesized through reactions involving this compound and metal salts. For example, Ba(NCS)₂, Ca(NCS)₂, and Pb(NCS)₂ can be formed by reacting NaNCS with MCl₂ in sealed glass ampules or through dehydration of their hydrates. acs.orgnih.gov Tin(II) thiocyanate (Sn(NCS)₂) crystallizes from an aqueous solution of Sn(SO₄) and Na(NCS). acs.org Zn(NCS)₂ and Cd(NCS)₂ can be prepared by salt metathesis between the metal sulfate (B86663) and Ba(NCS)₂ in water. acs.org

This compound itself adopts a rocksalt-like structure in which both the nitrogen and sulfur ends of the thiocyanate anion are bonded to three sodium ions, and each sodium ion is coordinated by three nitrogen and three sulfur atoms. acs.orgnih.gov

This compound is also widely used in the synthesis of metal coordination complexes where the thiocyanate anion acts as a ligand. These complexes exhibit diverse structures and properties depending on the metal center and co-ligands. researchgate.netresearchgate.netsfu.ca For instance, transition metal thiocyanate complexes involving ligands like picolylcyanoacetamides have been synthesized by reacting the corresponding metal salts and ligands with this compound under ambient conditions. researchgate.net These reactions can yield discrete tetrahedral or octahedral complexes, as well as one-dimensional thiocyanate-bridged coordination polymers. researchgate.net

The coordination mode of the thiocyanate ligand can vary, leading to different structural motifs in the resulting complexes. researchgate.net Studies on metal-thiocyanate coordination polymers explore the synthesis and reactivity of thiocyanate-based building blocks, where this compound can be used to prepare metal isothiocyanate salts. sfu.ca

Data Table: Selected Thiocyanation Reactions

Reaction TypeThiocyanating AgentOther Reagents/ConditionsSubstratesProductsYield (%)Citation
Trifluoromethyl Thiocyanation of AlkenesNaSCNPhICF₃Cl, Water, Ambient ConditionsAlkenesTrifluoromethylated Thiocyanates39–91 mdpi.com
Trifluoromethyl Thiocyanation of AlkenesNH₄SCNUmemoto reagent II, Blue LED (450 nm), Acetonitrile, RTStyrenes, Unactivated Alkenes, Acrylates, etc.Trifluoromethylated Thiocyanates42–93 mdpi.comresearchgate.net
Synthesis of Alkyl ThiocyanatesNaSCNAlkyl Bromide, PEG-Water, Conventional Heating or MicrowaveAlkyl BromidesAlkyl ThiocyanatesHigh tandfonline.com
Electrophilic Thiocyanation of Anilines/HydrazinesKSCNNBS, EthanolAnilines, HydrazinesThiocyanated Anilines/HydrazinesGood/Excellent mdpi.com
Oxidative ThiocyanationNH₄SCNVisible Light, O₂Terminal Alkynes, Indoles, Pyrrole, Anilines, PhenolsThiocyanated ProductsNot specified acs.org
1,2-Dithiocyanation of Alkynes/AlkenesKSCNSodium PersulfateAlkynes, Styrene Derivatives1,2-Dithiocyanated Alkenes, Vicinal Dithiocyanate DerivativesHigh acs.org

Iii. Advanced Structural Characterization of Sodium Thiocyanate Systems

Crystalline State Structure Analysis

The crystalline structure of sodium thiocyanate (B1210189) provides fundamental insights into the arrangement and bonding of its constituent ions in the solid state.

Single-Crystal X-ray Diffraction Studies of Sodium Thiocyanate and its Complexes

Single-crystal X-ray diffraction is a primary technique for determining the precise atomic arrangement within this compound crystals. This compound crystallizes in an orthorhombic cell. In this structure, each sodium cation (Na⁺) is surrounded by three sulfur and three nitrogen atoms from the thiocyanate anions, forming distorted corner and edge-sharing NaS₃N₃ octahedra. materialsproject.org The thiocyanate anion itself is bonded to one nitrogen and one sulfur atom in a distorted linear geometry. materialsproject.org

Studies involving this compound complexes with various ligands, such as crown ethers and other organic molecules, have also been conducted using single-crystal X-ray diffraction. For instance, the crystal structure of a complex of 1,4,7,10,13-pentaoxa wikipedia.orgferrocenophane with this compound revealed that the sodium cation forms a contact ion pair with the nitrogen atom of the thiocyanate counter anion. oup.com Another study on a macrocyclic thiocyanatotetraamine zinc(II) complex prepared from the reaction with this compound utilized X-ray crystallography to characterize the resulting five-coordinate, square-pyramidal geometry with an axial thiocyanate. researchgate.net Single-crystal X-ray diffractometry has also been employed to reveal the formation of coordinative B–N bonds between the SCN anion and B(C₆F₅)₃ moieties in adduct-type organic ionic crystals synthesized using a thiocyanate-based ionic liquid and B(C₆F₅)₃. mdpi.com

Key crystallographic data for NaSCN:

Property Value Space Group Ref.
Crystal System Orthorhombic Pnma materialsproject.org
a (Å) 13.45 aip.org
b (Å) 4.10 aip.org
c (Å) 5.66 aip.org
Z 8 oup.com

Polymorphism and Phase Transitions in this compound Solids

Polymorphism, the ability of a solid material to exist in more than one crystal structure, and phase transitions, the transformation between these structures under varying conditions like temperature and pressure, are important aspects of solid-state characterization. The phase diagram of this compound has been studied under pressure using differential thermal analysis. Unlike some other alkali thiocyanates like KSCN, RbSCN, and CsSCN which exhibit order-disorder phase transitions involving the orientation of the thiocyanate anion, NaSCN has been reported to show no polymorphism in the pressure range studied up to 40 kbar. aip.orgaip.orgnih.gov Similarly, phase transitions are reported to be absent for NaSCN on heating or cooling or on pressure up to 4 GPa. nih.gov

Gas-Phase Structural Elucidation of this compound Species

Investigating the structure of this compound in the gas phase, particularly in the form of isolated molecules or small clusters, provides insights into intrinsic bonding preferences free from bulk effects. Studies using size-selected anion photoelectron spectroscopy and theoretical calculations have investigated NaSCN(H₂O)n⁻ and neutral NaSCN(H₂O)n clusters in the gas phase. nih.govacs.org

These studies indicate that Na-NCS type structures are dominant in the gas phase for both anionic and neutral NaSCN(H₂O)n clusters, rather than Na-SCN type structures. nih.govacs.org This suggests a preference for sodium coordination to the nitrogen atom of the thiocyanate anion in these gas-phase clusters. For NaSCN(H₂O)n⁻ anions, contact ion pair (CIP) and solvent-separated ion pair (SSIP) structures coexist for small values of n (n=2 and 3), with SSIP structures becoming dominant as the number of water molecules increases (n ≥ 4). nih.govacs.org In neutral NaSCN(H₂O)n clusters, CIP structures are dominant for n=1 to 6, and SSIP structures begin to appear at n=6. nih.govacs.org Theoretical studies have also predicted the existence of a four-membered ring monomer for gas-phase NaSCN and identified two types of minima on the potential energy surface of NaSCN dimers as potential building blocks of the crystal structure. acs.orgresearchgate.net

Solution-Phase Structural Investigations

The behavior and structure of this compound in solution are influenced by solvation and ion pairing.

Solvation Structures and Ion Pairing in this compound Solutions

In aqueous solutions, this compound dissociates into Na⁺ and SCN⁻ ions, which become solvated by water molecules. The hydration structure around the thiocyanate ion in concentrated aqueous solutions has been investigated using techniques like neutron diffraction. Studies on 10 mol% NaSCN solutions in D₂O indicated that approximately 1.8 ± 0.2 water molecules are coordinated to the SCN⁻ ion with an intermolecular distance of r(N···D) = 2.16 ± 0.02 Å, suggesting hydrogen bonding between the thiocyanate nitrogen and water molecules. oup.com Combined neutron and X-ray diffraction studies further suggested that the angle between the molecular axis of SCN⁻ and the hydrogen bond is around 120° in 10 and 20 mol% aqueous NaSCN solutions. oup.com

Ion pairing, the association of Na⁺ and SCN⁻ ions in solution, is also a significant aspect of the solution structure, particularly at higher concentrations. Atomistic modeling of aqueous NaSCN solutions suggests a strong attraction between Na⁺ cations and the nitrogen end of SCN⁻ at high salt concentrations, leading to the formation of larger and more closely packed ion clusters. acs.org Compared to potassium thiocyanate (KSCN) solutions, NaSCN solutions show a less pronounced tendency for ion pairing. acs.org Studies in non-aqueous solvents like glymes have also investigated ion pair formation. Infrared spectroscopy and theoretical methods have shown that in glyme-based electrolytes, the thiocyanate ion is mostly associated with the sodium cation, forming contact ion pairs. researchgate.netrsc.org

Spectroscopic Probes of Local Solvent Structure around Thiocyanate Anions

Spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, are valuable tools for probing the local environment and interactions of ions in solution, including the solvation structure around the thiocyanate anion. The vibrational modes of the thiocyanate ion, particularly the C-N stretch, are sensitive to its local environment and interactions with cations and solvent molecules. researchgate.net

Spectroscopic Analysis of this compound (e.g., UV-Vis, FTIR, Raman, NMR)

Spectroscopic techniques play a crucial role in elucidating the structure and properties of this compound (NaSCN) in various states, including solid crystals, solutions, and incorporated into other materials. These methods provide insights into vibrational modes, electronic transitions, and the local environment of atoms.

Fourier-Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in this compound. The thiocyanate ion (SCN⁻) exhibits a strong absorption band around 2066 cm⁻¹, corresponding to the out-of-phase stretch of the SCN anion. sdc.org.uk This peak is a characteristic marker for the presence of thiocyanate. In solutions, such as in tetrahydrofuran (B95107) (THF), the FTIR spectrum of this compound can reveal the presence of different species, including N-bonded ion pairs (around 2057 cm⁻¹) and dimers or quadrupoles (around 2043 cm⁻¹). osti.gov Tentative assignments have also been made for triple ions based on bands observed at higher wavenumbers (2074 cm⁻¹ in THF solutions). osti.gov FTIR analysis is also employed in the characterization of semi-organic crystals incorporating this compound, helping to confirm the presence of the thiocyanate functional group within the crystal structure. niscpr.res.inniscpr.res.inresearchpublish.com

Raman spectroscopy complements FTIR by providing information about different vibrational modes. Studies on aqueous and methanolic solutions of this compound have utilized Raman spectroscopy to investigate the ν(CN) and ν(CS) vibrations of the SCN⁻ ions as a function of the cation present and the solvent composition. nih.gov This technique can help to understand the presence of "free" thiocyanate ions, contact ion pairs, or solvent-separated pairs in solution. nih.gov Surface-enhanced Raman scattering (SERS) has been developed as a highly sensitive method for detecting this compound, with a characteristic Raman signal observed at 2126 cm⁻¹. mdpi.comresearchgate.netresearchgate.net This signal intensity has been shown to correlate with NaSCN concentration, allowing for quantitative analysis. mdpi.com

UV-Vis spectroscopy is primarily used to study electronic transitions. The UV absorption spectrum of aqueous this compound shows a charge-transfer-to-solvent (CTTS) band in the deep UV region, around 205 nm. pnas.org This absorption is related to the excitation of electrons from the thiocyanate anion to the surrounding solvent. UV-Vis spectroscopy is also applied in the characterization of semi-organic crystals containing this compound, where it helps to determine the optical quality and cutoff wavelength of the crystal. niscpr.res.inniscpr.res.in For instance, a semi-organic crystal of this compound Potassium Sulphate (STPS) showed high transparency in the visible region with a cutoff wavelength below 250 nm, making it suitable for nonlinear optical applications. niscpr.res.inniscpr.res.in

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local environment and dynamics of specific atomic nuclei. Solid-state NMR, including ¹H, ¹³C, and ²³Na MAS NMR, has been used to characterize this compound/poly(ethylene oxide) electrolytes. nih.gov These studies can provide insights into the morphology of the mixtures, the composition of different phases, and the dynamics of polymer chains. nih.gov ²³Na MAS spectra and 2D nutation experiments can identify different environments for sodium cations based on their quadrupolar interactions. nih.gov NMR studies have also been conducted on complexes involving this compound, such as with crown ethers, to investigate their structures in both solid and solution phases. cdnsciencepub.com

Here is a summary of spectroscopic findings for this compound:

Spectroscopic TechniqueAnalyte State/SystemKey Findings / Observed FeaturesRelevant Citations
FTIRSolid NaSCNStrong absorption at ~2066 cm⁻¹ (SCN⁻ stretch) sdc.org.uk
FTIRNaSCN in Tetrahydrofuran (THF) solutionsBands for N-bonded ion pairs (~2057 cm⁻¹), dimers/quadrupoles (~2043 cm⁻¹), tentative triple ions (~2074 cm⁻¹) osti.gov
FTIRSemi-organic crystals with NaSCNConfirmation of thiocyanate functional groups niscpr.res.inniscpr.res.inresearchpublish.com
RamanAqueous and methanolic NaSCN solutionsν(CN) and ν(CS) vibrations of SCN⁻, insights into ion pairing nih.gov
SERSAqueous NaSCN, NaSCN in milkCharacteristic signal at 2126 cm⁻¹ mdpi.comresearchgate.netresearchgate.net
UV-VisAqueous NaSCNCTTS absorption band in the deep UV (~205 nm) pnas.org
UV-VisSemi-organic crystals with NaSCNDetermination of optical quality and cutoff wavelength (e.g., < 250 nm for STPS) niscpr.res.inniscpr.res.in
NMR (Solid-state ¹H, ¹³C, ²³Na)NaSCN/poly(ethylene oxide) electrolytesCharacterization of morphology, phase composition, polymer dynamics, Na⁺ environments nih.gov
NMRThis compound complex with Dibenzo-15-crown-5 etherStructural studies in solid and solution phases cdnsciencepub.com

Characterization of Semi-Organic and Organic Ionic Crystals Incorporating this compound

This compound is incorporated into semi-organic and organic ionic crystals to impart or enhance specific properties, particularly in the context of nonlinear optics (NLO) and ionic conductivity. Characterization of these crystals involves a combination of techniques to understand their structure, thermal stability, mechanical strength, and optical and electrical properties.

Semi-organic crystals, which combine organic and inorganic components, have gained attention for their versatile NLO applications. niscpr.res.inniscpr.res.in this compound has been used in the synthesis of such crystals, including this compound Potassium Sulphate (STPS). niscpr.res.inniscpr.res.in Characterization of STPS crystals grown by methods like slow solvent evaporation includes techniques such as X-ray diffraction (XRD), FTIR spectroscopy, UV-Vis spectroscopy, scanning electron microscopy (SEM), and microhardness testing. niscpr.res.inniscpr.res.in XRD provides information about the crystal structure and atomic plane spacing. niscpr.res.inniscpr.res.in FTIR confirms the presence of functional groups, including the thiocyanate ion. niscpr.res.inniscpr.res.in UV-Vis spectroscopy assesses the optical quality and transparency, crucial for NLO applications. niscpr.res.inniscpr.res.in SEM helps detect material flaws, and microhardness testing verifies mechanical strength. niscpr.res.inniscpr.res.in STPS crystals, for example, have shown high optical quality with 100% transmittance in the visible region and a cutoff wavelength below 250 nm, making them suitable for second harmonic generation (SHG) applications. niscpr.res.inniscpr.res.in They also exhibit notable mechanical strength. niscpr.res.in

Organic ionic crystals (OICs) are another class of materials where this compound or the thiocyanate anion plays a role, particularly in the development of solid electrolytes. mdpi.comnii.ac.jp In the synthesis of novel adduct-type organic ionic crystals, such as [C₃mim][SCN·B(C₆F₅)₃], this compound can be used as a dopant to increase ionic conductivity. mdpi.comnii.ac.jp Characterization of these OICs involves techniques like single-crystal X-ray diffractometry (SCXRD) to determine the crystal structure and the nature of bonding, such as the coordinative B–N bond formed between the SCN anion and other components. mdpi.comnii.ac.jp Powder X-ray diffraction (PXRD) is used to confirm phase purity and study structural changes upon doping. mdpi.comnii.ac.jp Ionic conductivity measurements are essential to evaluate their performance as solid electrolytes. mdpi.comnii.ac.jp Studies have shown that doping with this compound can lead to a dramatic increase in the ionic conductivity of these organic ionic crystals. mdpi.comnii.ac.jp SCXRD data can also suggest that sodium ions occupy cationic sites or interstitial positions within the crystal lattice, facilitating ion diffusion. mdpi.comnii.ac.jp

Thiocyanate anions can also be incorporated into metal complexes to form crystals with interesting structural and optical properties. For instance, cobalt mercury thiocyanate single crystals, considered semi-organic materials with NLO properties, have been grown and characterized using techniques like SCXRD and FTIR. researchpublish.com SCXRD confirms the crystalline structure, while FTIR can show how the SCN⁻ ions bridge metal ions through coordination via both nitrogen and sulfur atoms. researchpublish.com

Characterization techniques for semi-organic and organic ionic crystals incorporating this compound or the thiocyanate anion:

Characterization TechniquePurposeFindings/Information ObtainedRelevant Citations
X-ray Diffraction (XRD)Determine crystal structure, lattice parameters, phase purityCrystal system, space group, unit cell dimensions, atomic arrangement, presence of phases niscpr.res.inniscpr.res.inresearchpublish.commdpi.comnii.ac.jp
FTIR SpectroscopyIdentify functional groupsConfirmation of SCN⁻ presence, insights into bonding/coordination niscpr.res.inniscpr.res.inresearchpublish.com
UV-Vis SpectroscopyAssess optical propertiesTransparency, cutoff wavelength, suitability for NLO applications niscpr.res.inniscpr.res.in
Scanning Electron Microscopy (SEM)Visualize surface morphology and detect flawsCrystal shape, surface defects niscpr.res.inniscpr.res.inrsc.org
Microhardness TestingEvaluate mechanical strengthHardness values niscpr.res.inniscpr.res.in
Ionic Conductivity MeasurementAssess electrical properties (for ionic conductors)Conductivity values, effect of doping mdpi.comnii.ac.jp
Single-Crystal X-ray Diffractometry (SCXRD)Detailed crystal structure determination at the atomic levelPrecise atomic positions, bond lengths and angles, coordination environment, supramolecular interactions researchpublish.commdpi.comnii.ac.jprsc.org
Powder X-ray Diffraction (PXRD)Confirm phase purity and study bulk crystalline structureComparison of experimental and simulated patterns, phase transitions mdpi.comnii.ac.jprsc.org

Iv. Theoretical and Computational Studies of Sodium Thiocyanate

Quantum Chemical Calculations on Molecular and Crystal Structures

Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, are powerful tools for investigating the electronic structure, geometry, and stability of molecules and crystals. Applied to sodium thiocyanate (B1210189), these methods help elucidate the preferred arrangements of ions and the nature of chemical bonding.

Ab initio and Density Functional Theory (DFT) Approaches for Gas-Phase and Crystal-Phase Systems

Detailed theoretical studies employing sophisticated ab initio calculations, including MP2, QCISD, CCSD(T), and CBS-Q methods, have been conducted to investigate the gas-phase and crystal-phase structures of sodium thiocyanate. researchgate.netacs.org These calculations have predicted the existence of a four-membered ring monomer in the gas phase. researchgate.netacs.org For NaSCN dimers, various methods like HF, B3LYP, and MP2 have identified multiple minima on the potential energy surface, with two of these minima being recognized as key building blocks of the NaSCN crystal. researchgate.netacs.org

DFT calculations have also been utilized to study the structures of hydrated this compound clusters in the gas phase. researchgate.netacs.org These studies indicate that Na-NCS type structures are dominant over Na-SCN types in the gas phase for both anionic and neutral clusters. acs.org For anionic clusters, contact ion pairs (CIP) and solvent-separated ion pair (SSIP) structures coexist at certain hydration levels, with SSIP structures becoming dominant as the number of water molecules increases. acs.org In neutral clusters, CIP structures remain dominant up to a certain number of water molecules, with SSIP structures appearing at higher hydration levels. acs.org

Periodic DFT calculations have also been applied to study the adsorption of species like cyanate (B1221674) on metal surfaces, providing insights into adsorption energy, geometry, and vibrational frequencies, which can be relevant for understanding the interaction of thiocyanate in different environments. ua.es

Energetics and Conformations of Thiocyanate Species

Quantum chemical calculations provide valuable information about the energetics and preferred conformations of the thiocyanate ion (SCN⁻). Studies on thiocyanate-water clusters using methods like DFT (specifically the B3LYP functional with the 6-311++G** basis set) have characterized the energy landscapes and identified low-energy isomers. mdpi.comresearchgate.net These studies reveal that the weakly solvated thiocyanate ion often lies on the surface of water clusters, replacing water molecules along an edge of a water polyhedron. mdpi.comresearchgate.net The sulfur atom tends to occupy lower coordinated sites compared to the nitrogen atom. mdpi.comresearchgate.net

Comparison between empirical potentials and DFT calculations for thiocyanate-water clusters indicates that empirical potentials may overestimate the strength of the thiocyanate-water interaction, particularly O-H⋯S interactions. mdpi.comresearchgate.net Low-energy DFT structures often show lower coordination numbers for nitrogen and especially sulfur atoms than predicted by empirical potentials. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are essential for studying the dynamic behavior and interactions of this compound in solution, providing insights into solvation, ion association, and interfacial phenomena.

Solvation Dynamics and Ion Association in this compound Solutions

MD simulations have been widely used to investigate the solvation structure and ion pairing in this compound solutions. Studies using MD simulations have shown that in glyme-based sodium electrolytes, the thiocyanate anion is mostly associated with the sodium cation, forming contact ion pairs (CIPs) in various solutions. researchgate.netnih.gov The solvation structure and the extent of ion pairing can vary with salt concentration, with a transition from solvent-separated species to direct contact ion pairs observed as the concentration increases. acs.org Evidence for ion aggregation has also been presented at higher concentrations. acs.org

MD simulations, in conjunction with experimental techniques like infrared spectroscopy, have been used to characterize the structure and dynamics of sodium-glyme complexes, using the thiocyanate ion as a reporter. researchgate.netnih.gov These simulations can provide insights into the reorientational dynamics of the thiocyanate ion within ion pairs and the influence of the solvent on these dynamics. researchgate.netnih.gov

Computational studies characterizing charge-transfer-to-solvent (CTTS) states of aqueous thiocyanate anion using QM/MM ab initio molecular dynamics (AIMD) have shown that the local structure around solvated SCN⁻ is highly asymmetric. researchgate.net The solvation shell has been described as eggshell-like, with a larger radius around the sulfur end. researchgate.net

MD simulations have also been employed to study ion pairing dynamics, revealing a Marcus-like mechanism where water molecules rearrange to form an activated coordination state prior to ion pair dissociation or association. pnnl.gov

Interfacial Behavior of Thiocyanate in Aqueous Systems

The interfacial behavior of thiocyanate ions in aqueous systems has been a subject of computational investigation using MD simulations. Studies of the adsorption of thiocyanate ions at water-hydrophobe interfaces, such as water-toluene and water-decane, using computer simulations have revealed that the adsorption mechanism can differ significantly from that at the air-water interface. nih.gov For water-toluene and water-decane interfaces, the adsorption of SCN⁻ is primarily driven by an increase in entropy, with minimal enthalpic contribution. nih.gov This contrasts with the air-water interface, where a favorable enthalpy change is the main driving force against an unfavorable entropy change. nih.gov

MD simulations, combined with experimental techniques like vibrational sum frequency generation (VSFG) spectroscopy, have been used to study the interfacial structure of thiocyanate anions at charged interfaces at high ionic strengths. acs.orgresearchgate.netosti.gov These studies indicate that at low concentrations, thiocyanate ions are predominantly oriented with their sulfur end pointing towards charged surfactants. acs.orgresearchgate.netosti.gov However, at high concentrations (above 1 M), a new population of thiocyanate ions emerges with their sulfur end oriented towards the bulk liquid. acs.orgresearchgate.netosti.gov MD simulations support these experimental findings, demonstrating broader orientational distributions of interfacial anions at higher concentrations. osti.gov

MD simulations have also provided insights into the structure, thermodynamics, and dynamics of thiocyanate ion adsorption and transfer across interfaces like the water/toluene interface. nih.gov Simulations show a local minimum in the free energy profile near the interface, corresponding to an adsorption free energy in reasonable agreement with experiments. nih.gov These simulations also illustrate the role of water surface fluctuations in assisting the ion transfer process through the formation of finger-like structures. nih.gov

Computational Modeling of Thiocyanate Interactions with Molecular Systems (e.g., peptides, receptor analogs)

Computational modeling is a valuable tool for understanding the interactions of thiocyanate ions with biological and molecular systems, such as peptides and receptor analogs.

Computational procedures based on DFT approaches have been used to scrutinize the interaction of thiocyanate with polypeptide chains. researchgate.netnih.gov These studies support experimental findings that thiocyanate can directly interact with both polar and nonpolar groups of polypeptide chains. researchgate.netnih.gov The results indicate that thiocyanate can form hydrogen bonds through both its nitrogen and sulfur atoms and engage in strong van der Waals interactions with various groups in polypeptide chains, regardless of their polarity. nih.gov This ability of thiocyanate to interact with both polar and nonpolar regions is thought to contribute to its strong "salting in" effect and denaturant activity against globular proteins. researchgate.netnih.gov

Computational studies have also explored the interactions of thiocyanate ions with receptor analogs. For instance, MD simulations have been used to investigate the relative affinities of different anions, including thiocyanate, to synthetic receptors. acs.org These simulations can help elucidate where anions accumulate around the receptor and the types of interactions responsible for this accumulation, contributing to the understanding of how counterions impact binding processes. acs.org

V. Reaction Mechanisms and Kinetics Involving Sodium Thiocyanate

Fundamental Reaction Pathways of the Thiocyanate (B1210189) Ion

The thiocyanate ion participates in a variety of fundamental reaction pathways, including nucleophilic substitution, electrophilic thiocyanation, and free radical processes.

Nucleophilic Substitution Reactions Mediated by Thiocyanate

As a nucleophile, the thiocyanate ion can displace leaving groups in various substrates. In reactions with saturated carbon atoms, such as alkyl halides, the thiocyanate ion can yield both alkyl thiocyanates (R-SCN) and alkyl isothiocyanates (R-NCS) researchgate.netpublish.csiro.au. The formation of these linkage isomers is a classic example of ambident nucleophilicity. The kinetic product is often the thiocyanate (S-attack), while the thermodynamic product can be the isothiocyanate (N-attack), especially under conditions that allow for isomerization researchgate.net.

For instance, the reaction of alkyl halides (RX) with thiocyanate can be represented generally as:

RX + SCN⁻ → RSCN + X⁻ (S-attack) RX + SCN⁻ → RNCS + X⁻ (N-attack)

The ratio of alkyl thiocyanate to alkyl isothiocyanate product can vary significantly depending on the reaction conditions and the specific alkyl halide used publish.csiro.au.

In aromatic systems, the thiocyanate ion can undergo aromatic nucleophilic substitution (SNAr) reactions, particularly with activated aromatic halides (those bearing electron-withdrawing groups) publish.csiro.aupublish.csiro.au. Studies have investigated the sulfur/nitrogen reactivity ratios in these SNAr reactions, revealing differences compared to SN2 reactions at saturated carbon centers publish.csiro.aupublish.csiro.au. For example, the reaction of thiocyanate ion with nitro-substituted aryl halides can lead to the formation of aryl thiocyanates publish.csiro.au.

Electrophilic Thiocyanation Mechanisms

Electrophilic thiocyanation involves the introduction of the thiocyanate group onto a substrate, typically an electron-rich aromatic or heteroaromatic compound, via an electrophilic species formally derived from the thiocyanate moiety (such as SCN⁺) mdpi.comresearchgate.net. This often requires the in situ generation of an electrophilic thiocyanating agent from the thiocyanate anion using an oxidant mdpi.comresearchgate.netresearchgate.net.

A common approach involves the oxidation of the thiocyanate anion to generate an SCN⁺ equivalent or related electrophilic species mdpi.comsemanticscholar.org. This electrophile then reacts with the electron-rich substrate, followed by proton abstraction mdpi.comsemanticscholar.org. For example, N-thiocyanatosuccinimide (NTS), generated from N-bromosuccinimide and a thiocyanate salt, can act as an electrophilic thiocyanate precursor in the thiocyanation of anilines mdpi.comsemanticscholar.org. The mechanism involves the attack of the activated aromatic ring (nucleophile) on the electrophilic thiocyanating agent semanticscholar.org.

Another proposed mechanism involves the oxidation of the substrate to form a radical cation, which is then attacked by the thiocyanate anion mdpi.comsemanticscholar.org.

Free Radical Thiocyanation Processes

Thiocyanate can also participate in reactions proceeding via free radical mechanisms. These processes often involve the generation of a thiocyanate radical (SCN•) mdpi.comacs.org. The thiocyanate radical can be generated by the oxidation of the thiocyanate anion, for example, using oxidants like sodium persulfate acs.org or through electrochemical oxidation mdpi.comresearchgate.net.

Once generated, the thiocyanate radical can add to unsaturated systems like alkenes and alkynes, leading to the formation of carbon-centered radicals that can subsequently react further to yield thiocyanated products mdpi.comacs.orgresearchgate.net. For instance, the dithiocyanation of alkynes and alkenes can occur via a radical pathway initiated by the oxidation of thiocyanate anion to the SCN radical acs.org.

A plausible mechanism for radical dithiocyanation of an alkyne using an oxidant like Na₂S₂O₈ involves the initial generation of the SCN radical. This radical adds to the alkyne, forming a vinyl radical intermediate. This intermediate can then be oxidized to a carbocation, which subsequently reacts with a thiocyanate anion to form the dithiocyanated product acs.org.

Oxidation-Reduction Chemistry of Thiocyanate

Oxidation by Peroxygen Compounds (e.g., Hydrogen Peroxide, Peroxomonosulfate)

Peroxygen compounds like hydrogen peroxide (H₂O₂) and peroxomonosulfate (HSO₅⁻) are known to oxidize the thiocyanate ion. The oxidation of thiocyanate by hydrogen peroxide is an important reaction, particularly in biological systems where it is catalyzed by peroxidases to produce hypothiocyanite (B1210458) (OSCN⁻), an antimicrobial species acs.orgnih.govnih.govnih.govnih.gov.

The reaction between thiocyanate and hydrogen peroxide can lead to various products depending on the pH. In the range of pH 4-12, the products include sulfate (B86663), cyanate (B1221674) (OCN⁻), ammonia (B1221849), and carbonate uq.edu.au. The reaction in this pH range has been reported to be first order in both thiocyanate and hydrogen peroxide concentrations and independent of hydrogen ion concentration uq.edu.au. The rate-determining step is suggested to be the direct electrophilic reaction of molecular hydrogen peroxide with the thiocyanate ion uq.edu.au.

Research on the kinetics of this reaction has provided rate constants. For example, at 25°C and zero ionic strength, the rate constant for the oxidation of thiocyanate by excess hydrogen peroxide in the pH range of 6-8 was found to be 3.6 x 10⁻⁴ min⁻¹, with the reaction being zero order with respect to thiocyanate and first order with respect to hydrogen peroxide nih.gov.

The oxidation of thiocyanate by peroxomonosulfate (HSO₅⁻) has also been extensively studied. This reaction can yield a mixture of products, including sulfate, cyanide (CN⁻), cyanate, and sulfur dicyanide ((SCN)₂) publish.csiro.aupublish.csiro.auresearchgate.net. The proportions of these products are dependent on pH and the ratio of reactant concentrations publish.csiro.aupublish.csiro.auresearchgate.net.

Mechanistic investigations suggest the involvement of intermediates such as hypothiocyanous acid (HOSCN) and thiocyanogen (B1223195) ((SCN)₂) publish.csiro.au. At low pH, the reaction can be fast and lead to cyanide and sulfate researchgate.net. The kinetics of the reaction with peroxomonosulfate are complex and can show different dependencies on reactant concentrations and pH in different pH regions publish.csiro.auresearchgate.net. Studies have indicated that the oxidation of SCN⁻ by HSO₅⁻ is likely to proceed via 2-electron transfer steps rather than 1-electron transfer acs.orgnih.govacs.org.

Mechanisms of Thiocyanate Oxidation in Aqueous Media

The oxidation of thiocyanate in aqueous media can proceed through various mechanisms depending on the oxidizing agent and conditions. Generally, the oxidation of thiocyanate inevitably produces hydrogen sulfate (HSO₄⁻) or sulfate wikipedia.org. The other product is typically cyanide in acidic conditions, often with sulfur dicyanide as a byproduct, while in neutral and basic solutions, cyanate is formed wikipedia.orgpublish.csiro.au.

The oxidation can involve direct reaction with the oxidant or can be mediated by enzymes like peroxidases acs.orgnih.govnih.govnih.govnih.gov. Enzymatic oxidation by peroxidases in the presence of hydrogen peroxide primarily leads to the formation of hypothiocyanite (OSCN⁻) acs.orgnih.govnih.govnih.govnih.gov. Hypothiocyanite itself can undergo further oxidation acs.orgnih.gov.

In non-enzymatic aqueous oxidation, intermediates such as hypothiocyanous acid (HOSCN) are often postulated wikipedia.orgpublish.csiro.au. HOSCN is relatively unstable and can disproportionate into thiocyanate, sulfate, sulfite (B76179), cyanide, and cyanate nih.gov. Thiocyanogen ((SCN)₂) can also be formed as an intermediate or byproduct in some oxidation processes publish.csiro.aupublish.csiro.au.

The kinetics of thiocyanate oxidation are influenced by pH, temperature, and the concentrations of reactants and potential catalysts publish.csiro.auuq.edu.aunih.govpublish.csiro.auajol.infowilliams.edursc.org. For example, the rate of oxidation by peroxomonosulfate shows a complex dependence on pH, with a minimum rate observed at a specific pH publish.csiro.au. The reaction between cyanide and thiosulfate (B1220275) in aqueous media can also lead to the formation of thiocyanate, and the kinetics of this reaction have been studied under various conditions iaea.orgresearchgate.net.

Table 1: Selected Kinetic Parameters for Thiocyanate Oxidation Reactions

ReactantspH RangeRate LawRate Constant (Temperature)Reference
SCN⁻ + H₂O₂4-12First order in SCN⁻ and H₂O₂; pH independentk = 4.0 × 10⁸ exp (– 15500/RT) L mol⁻¹ min⁻¹ (20-50°C) uq.edu.au
SCN⁻ + excess H₂O₂6-8Zero order in SCN⁻; First order in H₂O₂k = 3.6 × 10⁻⁴ min⁻¹ (25°C, zero ionic strength) nih.gov
SCN⁻ + HSO₅⁻6-7.6Second order (overall)Rate constant independent of pH publish.csiro.au
SCN⁻ + HSO₅⁻6.5-13.5Multi-step reaction involving OSCN⁻ intermediatek₁ᴴ = 2.0 × 10² M⁻¹ s⁻¹ (pH 6.89) for SCN⁻ oxidation acs.orgnih.gov
OSCN⁻ + HSO₅⁻6.5-13.5k₂ᴴ = 3.3 × 10³ M⁻¹ s⁻¹ (pH 6.89) for OSCN⁻ oxidation acs.orgnih.gov
Fe³⁺ + SCN⁻Aqueous solutiond[FeSCN²⁺]/dt = k₁[Fe³⁺][SCN⁻] + k₂[Fe³⁺][SCN⁻]/[H⁺]k₁ = 127 ± 10 M⁻¹ s⁻¹, k₂ = 20.2 ± 2 s⁻¹ (25°C, ionic strength 0.40) williams.edu

Note: Kinetic parameters can be highly dependent on specific reaction conditions, including temperature, ionic strength, and the presence of catalysts or buffers.

Catalytic Roles of Sodium Thiocyanate and Thiocyanate Complexes

This compound and its corresponding thiocyanate anion can participate in catalytic processes, either directly or as ligands in transition metal complexes.

Thiocyanate as a Ligand in Transition Metal Catalysis

The thiocyanate anion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to metal centers through either the nitrogen atom (forming an isothiocyanate, M-NCS) or the sulfur atom (forming a thiocyanate, M-SCN). purdue.edulibretexts.orgwikipedia.org This versatility in coordination modes allows thiocyanate to form a diverse range of transition metal complexes with varying structures, electronic, and catalytic properties. researchgate.netacs.org

Hard metal cations, according to the Hard Soft Acid Base (HSAB) theory, tend to form N-bonded isothiocyanate complexes, while soft metal cations prefer to form S-bonded thiocyanate complexes. wikipedia.orgrsc.org For instance, first-row transition metals often bind thiocyanate through the nitrogen atom, as seen in octahedral complexes like [M(NCS)₆]ᶻ⁻ where M can be Cr(III), Fe(III), Ni(II), among others. wikipedia.org Copper(I), being a soft acid, tends to coordinate through the sulfur atom. rsc.org The coordination mode can influence the catalytic activity of the resulting complex. researchgate.netacs.org

Transition metal thiocyanate complexes have been explored as catalysts in various reactions. For example, inorganic metal thiocyanates are being investigated as catalysts for reactions such as organophosphate hydrolysis and water photo-oxidation, utilizing complexes like the perovskitoid M[Pt(SCN)₆]. nih.govacs.org Tin(II) isothiocyanate (Sn(NCS)₂) has also been used in the formation of polyurethane foam. nih.govacs.org Schiff-base metal(II) complexes with ammonium (B1175870) thiocyanate have been shown to catalyze the regioselective ring-opening of 1,2-epoxyethanes to produce 2-hydroxyethyl thiocyanates under mild conditions. oup.com

The coordination of SCN⁻ to solid surfaces can also modify their electronic and geometric properties, potentially benefiting the design of heterogeneous catalysts. researchgate.netacs.org For instance, SCN⁻ coordination has been shown to improve the conductivity of β-Ni(OH)₂, suggesting its potential utility in electrocatalysis. researchgate.netacs.org

Thiocyanate also plays a role in certain enzymatic processes as a substrate. For example, thiocyanate dehydrogenases, a family of copper-containing enzymes found in some sulfur-oxidizing bacteria, catalyze the conversion of thiocyanate into cyanate or carbonyl sulfide (B99878). wikipedia.orgnih.govwikipedia.org These enzymes utilize a unique three-copper active site, and the catalytic mechanism involves significant conformational changes and the activation of a water molecule. nih.gov Structures of enzyme complexes with inhibitors and substrate analogs, combined with quantum chemical calculations, help elucidate the role of copper ions and refine the molecular mechanism of this enzymatic catalysis. nih.gov

Role in Polymerization Processes

This compound and thiocyanates can act as initiators or play a role in the polymerization of various monomers. Concentrated aqueous solutions of this compound have been used as solvents for the homogeneous polymerization of acrylonitrile (B1666552), particularly in the production of polyacrylonitrile (B21495) (PAN) for carbon fibers. igtpan.com This process allows the polymer to remain dissolved in the solvent, facilitating direct spinning. igtpan.com

Certain ionic liquids containing the thiocyanate anion, such as 1-butyl-3-methylimidazolium thiocyanate and 1-ethyl-3-methylimidazolium (B1214524) thiocyanate, have been demonstrated to act as initiators for the radical polymerization of vinyl monomers like methyl methacrylate, methyl acrylate, ethyl acrylate, and butyl acrylate. tandfonline.comtandfonline.com This initiating ability is considered unique and differs from traditional radical polymerization. tandfonline.comtandfonline.com

Thiocyanates have also been successfully employed as transferable groups in Atom Transfer Radical Polymerization (ATRP) of acrylates and styrenes. cmu.eduacs.org This highlights their utility in controlled polymerization techniques, allowing for better control over polymer molecular weight and distribution. cmu.edu

Isomerization Phenomena of Thiocyanate Derivatives

Isomerization phenomena involving thiocyanate derivatives primarily revolve around linkage isomerism and the interconversion between organic thiocyanates (R-SCN) and isothiocyanates (R-NCS).

Linkage isomerism occurs in coordination compounds containing ambidentate ligands like thiocyanate, where the ligand can bond to the metal center through different atoms. purdue.edulibretexts.orgwikipedia.org For thiocyanate, this means bonding through either the sulfur or the nitrogen atom, leading to distinct isomers with potentially different physical and chemical properties. purdue.edulibretexts.org For example, violet-colored [(NH₃)₅Co-SCN]²⁺ and orange-colored [(NH₃)₅Co-NCS]²⁺ are linkage isomers. wikipedia.org The isomerization between the S-bonded (thiocyanate) and N-bonded (isothiocyanate) forms can occur, sometimes through intramolecular rearrangement. wikipedia.org

In organic chemistry, the isomerization of organic thiocyanates (R-SCN) to the corresponding isothiocyanates (R-NCS) is a known phenomenon. wikipedia.orgchempap.orgmdpi.com This rearrangement has been studied kinetically and mechanistically. chempap.org Allyl and benzyl (B1604629) substituted thiocyanates are known to isomerize more readily than saturated alkyl thiocyanates upon heating. chempap.orggoogle.com The isomerization of allyl thiocyanate to allyl isothiocyanate is a well-known example, which can occur via a researchgate.netresearchgate.net-sigmatropic rearrangement involving a six-membered ring transition state. chempap.orgmdpi.comresearchgate.net

The isomerization of lower alkyl thiocyanates is generally more difficult and has historically required heating in the liquid phase under pressure at elevated temperatures for extended periods. google.com However, catalytic methods have been developed for the vapor-phase isomerization of alkyl thiocyanates to isothiocyanates at temperatures ranging from 200 to 400°C or higher, utilizing isomerization catalysts such as cadmium iodide supported on a porous solid carrier or silica (B1680970) gel. google.com

Acyl thiocyanates are generally unstable and tend to isomerize to acyl isothiocyanates, a reaction catalyzed by excess thiocyanate ion. wikipedia.orgresearchgate.net The barriers for rearrangement to isothiocyanates have been calculated for various thiocyanate derivatives, indicating that alkoxycarbonyl-, (alkylthio)carbonyl-, and carbamoyl (B1232498) thiocyanates have higher barriers compared to thioacyl thiocyanate derivatives. researchgate.net

Vi. Advanced Applications of Sodium Thiocyanate in Materials Science and Industrial Chemistry

Role in Polymer and Fiber Technology

In the realm of polymer science, sodium thiocyanate (B1210189) is instrumental, particularly in the manufacturing of synthetic fibers and the creation of specialized polymers. It functions both as a unique solvent and as a key reagent in polymerization processes.

Sodium thiocyanate is a crucial raw material in the production of acrylic fibers, which are valued for their chemical resistance, wear resistance, and thermal insulation. anhaochemical.com Its primary role is as a solvent in the wet spinning process for polyacrylonitrile (B21495) (PAN), the polymer that forms the basis of acrylic fibers. anhaochemical.comtextilepad.comfree.fr

The wet spinning process begins by dissolving the PAN polymer in a suitable solvent to create a viscous solution known as a "spinning dope". epa.gov Concentrated aqueous solutions of this compound are highly effective in dissolving the otherwise intractable PAN polymer. igtpan.comgoogle.comigtpan.com A typical spinning composition may contain between 12.5% and 16% polymer by weight dissolved in an aqueous solution containing 38% to 45% this compound. google.com This spinning dope (B7801613) is then extruded through a spinneret with numerous small orifices into a coagulation bath. epa.gov This bath often contains a dilute aqueous solution of this compound (e.g., 10-15% salt content), which causes the polymer to precipitate and form solid filaments. epa.govgoogle.com These filaments are subsequently drawn, washed, dried, and crimped to produce the final acrylic fiber. textilepad.com The wet spinning method, utilizing solvents like this compound, is the most widely used technology for producing acrylic fibers, accounting for the majority of global production. textilepad.comigtpan.com

Comparison of Solvents in Acrylic Fiber Spinning

Spinning ProcessSolvent TypeCommon ExamplesKey Characteristics
Wet SpinningInorganic Salt SolutionThis compound (NaSCN) , Zinc Chloride (ZnCl₂)Effective for dissolving PAN; process involves coagulation in an aqueous bath. epa.govigtpan.com
Organic SolventDimethylformamide (DMF), Dimethylacetamide (DMAc), Dimethylsulfoxide (DMSO)Also used in wet spinning; requires solvent recovery. igtpan.com
Dry SpinningOrganic SolventDimethylformamide (DMF), Dimethylacetamide (DMAc)Solvent is evaporated in heated air; inorganic salts like NaSCN are not suitable for this process. epa.govigtpan.com

Beyond its role as a solvent, this compound also functions as a reagent in the synthesis of various specialty polymers. It is used in solution polymerization processes where it acts as the reaction medium for producing polyacrylonitrile, particularly for precursor fibers used in carbon fiber manufacturing. igtpan.com A key advantage of this method is that the resulting polymer remains dissolved in the solvent, allowing the solution to be spun directly, which eliminates steps like filtration and drying that are necessary in suspension polymerization. igtpan.com

This compound is also a precursor for synthesizing other compounds used in polymer and chemical industries. wikipedia.orgchemicalbook.com It is employed to convert alkyl halides into the corresponding alkylthiocyanates and serves as a starting material for producing thiourea (B124793) and isothiocyanates, which are important in the synthesis of pharmaceuticals, pesticides, and dyes. anhaochemical.comwikipedia.orgchemicalbook.com Research has also demonstrated its use as a solvent for the radical polymerization of copolymers like poly(acrylonitrile-co-vinyl acetate). rsc.org Furthermore, it can act as a common solvent to create blended materials, such as miscible blend fibers of polyacrylonitrile and water-soluble chitosan (B1678972) derivatives, which exhibit enhanced properties like dyeability with acid dyes. researchgate.net

Role of this compound in Specialty Polymer Synthesis

ApplicationFunction of this compoundResulting Product/ProcessReference
Solution PolymerizationSolvent/Reaction MediumPolyacrylonitrile (PAN) for carbon fiber precursors. igtpan.com
Chemical SynthesisPrecursor/ReagentAlkylthiocyanates, thiourea, isothiocyanates. anhaochemical.comwikipedia.org
Copolymer SynthesisSolventBranched Poly(acrylonitrile-co-vinyl acetate). rsc.org
Polymer BlendingCommon SolventPAN/Chitosan derivative blend fibers with enhanced dyeability. researchgate.net

Applications in Metal Processing and Surface Chemistry

This compound plays a multifaceted role in metallurgy and surface chemistry, where it is utilized for its ability to inhibit corrosion, act as a flotation agent for mineral separation, and enhance the quality of metal finishing and plating processes.

This compound is an effective corrosion inhibitor, particularly for mild steel and other metals in acidic environments. standardchemicals.com.auresearchgate.netbisleyinternational.com The primary mechanism involves the adsorption of the thiocyanate ion (SCN⁻) onto the metal surface, forming a protective layer that shields the metal from corrosive agents. standardchemicals.com.au This protective film acts as a barrier, slowing down the electrochemical reactions that cause corrosion.

Research indicates that this compound can function as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of thiocyanate ions on the metal surface typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.net In some formulations, this compound is used as part of a synergistic mixture with other compounds, such as mercaptobenzothiazole or alicyclic amines, to enhance its inhibitive effects. google.com This formation of a passive, non-reactive surface layer is a key aspect of its protective action against oxidation and rust. standardchemicals.com.auwikipedia.org

In the mining industry, froth flotation is a critical process used to separate valuable minerals from gangue (waste rock) based on differences in their surface hydrophobicity. wikipedia.org this compound is used as a flotation reagent, where it can function as either a collector or a depressant depending on the specific mineral and conditions. standardchemicals.com.au

As a collector, this compound adsorbs onto the surface of specific mineral particles, increasing their hydrophobicity. standardchemicals.com.au This makes the mineral particles more likely to attach to air bubbles in the flotation cell and rise to the surface in a froth, which is then collected. standardchemicals.com.au This application is particularly effective for the separation of sulfide (B99878) minerals, including those of copper, lead, and zinc, as well as for precious metals like gold and silver. standardchemicals.com.au Conversely, it can also be used as a depressant, where it selectively adsorbs to certain minerals to increase their hydrophilicity, preventing them from floating and allowing for their separation from the desired minerals. standardchemicals.com.auissuu.com For instance, thiocyanates have been used in conjunction with reagents like thiourea to selectively float lead minerals while depressing zinc minerals. google.com

This compound in Mineral Flotation

Mineral TypeRole of this compoundMechanism of ActionReference
Sulfide Ores (Copper, Lead, Zinc)CollectorAdsorbs on mineral surface, increasing hydrophobicity to promote flotation. standardchemicals.com.au
Gold and Silver OresCollectorEnhances hydrophobicity for attachment to air bubbles. standardchemicals.com.au
Complex Sulfide Ores (e.g., Lead-Zinc)Depressant (for Zinc)Selectively inhibits the flotation of certain minerals to allow for separation. standardchemicals.com.augoogle.com
Nickel OresActivator/Collector (with Thiourea)Used in specific reagent combinations to float nickel minerals. google.com

This compound is widely used as an additive in electroplating and metal finishing to improve the quality and durability of coatings. riverlandtrading.comemsaquimica.com One of its functions is to help remove unwanted oxides and scale from metal surfaces before the plating process, ensuring better adhesion of the subsequent coating. riverlandtrading.com

In electroplating baths, this compound acts as a complexing agent and performance enhancer. anhaochemical.com For instance, in copper electroplating, its addition can help prevent the hydrolysis of copper ions, resulting in a smoother, more uniform plated layer with fewer defects like pinholes and pitting. anhaochemical.com It is also used in the plating of precious metals, such as gold and silver, where it contributes to improved luster and wear resistance of the final product. anhaochemical.com Specific formulations for electroplating baths may include this compound or its derivatives; for example, baths for copper deposition can contain cuprous thiocyanate and an alkali metal cyanide google.com, while others for black alloy deposition may include ammonium (B1175870) thiocyanate as a source of the SCN⁻ ion. googleapis.com Its ability to promote better coating uniformity and enhance corrosion resistance makes it a valuable component in the metal finishing industry. anhaochemical.com

Development of Novel Materials Using this compound

The inherent chemical characteristics of this compound make it a valuable precursor and component in the synthesis of new materials with tailored properties. Its contributions are particularly notable in the fields of nonlinear optics and ionic conductivity.

Semi-organic nonlinear optical (NLO) materials, which combine the high optical nonlinearity of organic molecules with the favorable mechanical and thermal properties of inorganic compounds, are crucial for applications in laser technology, optical communication, and electro-optic modulation. bisley.biz this compound has been utilized in the development of novel semi-organic NLO crystals, demonstrating significant potential for these high-tech applications.

A notable example is the development of this compound Potassium Sulphate (STPS), a semi-organic NLO material. bisley.biz Synthesized through the slow evaporation method, STPS crystals exhibit properties that make them suitable for second harmonic generation (SHG), a key NLO phenomenon. bisley.biz The thiocyanate (SCN⁻) ligand plays a critical role in the NLO response of many organometallic and semi-organic crystals. standardchemicals.com.auopenpr.com The combination of the inorganic host with the organic thiocyanate component leads to materials with enhanced stability and optical performance compared to purely organic or inorganic crystals. bisley.bizbisleyinternational.com

Research findings on STPS crystals highlight their superior characteristics. bisley.biz Characterization using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and UV-Vis spectroscopy has confirmed the successful synthesis and high quality of these crystals. bisley.biz The material demonstrates excellent optical transparency in the visible region and possesses significant mechanical strength, which are critical attributes for practical NLO devices. bisley.biz

Table 1: Properties of this compound Potassium Sulphate (STPS) NLO Crystal

Property Value Significance
Microhardness 30.01 Indicates significant mechanical strength. bisley.biz
Optical Transmittance ~100% in the visible region High optical quality suitable for photonic applications. bisley.biz
UV Cutoff Wavelength < 250 nm Makes it suitable for second harmonic generation (SHG). bisley.biz

This compound also plays a crucial role in the development of organic ionic crystals (OICs) with solid-state ionic conductivity. These materials are of great interest for applications in solid electrolytes for batteries and other electrochemical devices.

A key research advancement involves the synthesis of an adduct-type organic ionic crystal, [C3mim][SCN·B(C6F5)3], derived from a thiocyanate-based ionic liquid and a bulky Lewis acid, B(C6F5)3. ctfassets.net This novel crystal exhibits inherent ionic conductivity. ctfassets.net

Crucially, studies have shown that doping this OIC with this compound and B(C6F5)3 leads to a dramatic increase in its ionic conductivity. ctfassets.net The introduction of sodium ions into the crystal lattice is believed to create additional charge carriers or occupy interstitial positions, thereby facilitating ion diffusion through the crystal structure. ctfassets.net This finding underscores the potential of using this compound as a dopant to enhance the performance of solid-state ion conductors, paving the way for the development of innovative solid electrolytes. ctfassets.net

Table 2: Effect of this compound Doping on Ionic Conductivity of an Organic Ionic Crystal

Material Doping Level (molar equivalents of NaSCN) Resulting Ionic Conductivity
[C3mim][SCN·B(C6F5)3] (Undoped) 0 Base ionic conductivity
[C3mim][SCN·B(C6F5)3] (Doped) 0.1 Increased ionic conductivity compared to undoped crystal. ctfassets.net
[C3mim][SCN·B(C6F5)3] (Doped) 0.2 Further increased ionic conductivity. ctfassets.net

Applications in Dyeing and Pigment Production

In the textile industry, this compound serves as a vital dyeing auxiliary, contributing to the quality and vibrancy of colored fabrics. bisleyinternational.comfnatchem.com It is particularly effective in the dyeing of synthetic fibers, such as acrylonitrile (B1666552) fibers, where it acts as a solvent and intermediate. emsaquimica.com

Its primary roles in dyeing and printing processes include:

Fixing Agent: this compound helps to fix colors to the fabric, enhancing the bond between the dye and the fibers. This results in improved color fastness, making the colors less likely to fade after washing. fnatchem.comriverlandtrading.com

Complexing Agent: It can act as a complexing agent, which improves the uptake of dye by the textile fibers. riverlandtrading.com

Anti-setting Agent: During the dyeing of wool, fabrics can undergo a process known as setting, which can permanently crease the material. This compound can be used as an anti-setting agent in the dyebath to control and prevent this issue, particularly at acidic pH levels (pH 3 and 5). researchgate.net

Precursor in Synthesis: Beyond its direct application in the dyeing process, this compound is a versatile reagent used in the synthesis of various dyes and pigments. bisleyinternational.com The thiocyanate group is a useful building block in the chemical construction of specific colorant molecules. rsc.org

The use of this compound as a dyeing and printing aid allows for the creation of a wide array of hues, including shades of green and blue. bisley.bizbisleyinternational.com

Cement and Construction Chemical Applications

This compound is a significant chemical admixture in the construction industry, primarily used to modify the properties of cement and concrete. bisley.bizbisleyinternational.com Its main function is as a setting and hardening accelerator, which is particularly beneficial in cold weather conditions that can significantly slow down the concrete curing process. standardchemicals.com.aumaterialybudowlane.info.pl

Key applications and effects in construction include:

Accelerated Hydration: It accelerates the hydration process of cement, leading to a faster setting time and a more rapid development of early strength, often referred to as green strength. standardchemicals.com.austandardchemicals.com.au This allows for quicker project progression, as structural forms can be removed sooner. standardchemicals.com.aubisleyinternational.com

Increased Early Strength: By speeding up the hardening process, this compound enhances the early compressive strength of concrete. bisley.bizemsaquimica.com This is critical in applications where early load-bearing capacity is required. standardchemicals.com.au

Grinding Aid: It can be used as a grinding helper in the cement production process, which can improve efficiency and reduce energy consumption. bisley.bizemsaquimica.com

"Antifreeze" Admixture: It is a key component in "antifreeze" admixtures, which are designed for concreting in low-temperature environments. materialybudowlane.info.pl

While effective as an accelerator, the use of thiocyanate-based admixtures requires consideration of their potential impact on the corrosion of steel reinforcement in concrete. Research has indicated that the thiocyanate ion can behave similarly to chloride ions in promoting corrosion at high concentrations. ctfassets.net However, studies have established a threshold level for the initiation of corrosion, finding that typical dosages used in accelerating admixtures are considered safe for reinforced concrete applications. ctfassets.net

Table 3: this compound Dosage and Corrosion Threshold in Concrete

Parameter Value (% by mass of cement) Source
Typical Dosage Range 0.05% - 0.1% ctfassets.net
Extremely High Dosage up to 0.2% ctfassets.net
Corrosion Initiation Threshold 0.75% - 1.0% ctfassets.net

The controlled use of this compound in construction allows for improved efficiency, durability, and project timelines, making it a valuable tool in modern concrete technology. bisleyinternational.comstandardchemicals.com.au

Vii. Analytical Chemistry Methodologies for Thiocyanate Species

Spectroscopic Methods for Thiocyanate (B1210189) Detection and Quantification

Spectroscopic methods are widely employed for thiocyanate analysis due to their relative simplicity, speed, and cost-effectiveness. These techniques rely on the interaction of electromagnetic radiation with the thiocyanate ion or its derivatives.

UV-Visible spectrophotometry is a classical and accessible method for determining thiocyanate concentrations. The most common approach involves the reaction of thiocyanate with iron(III) ions to form a series of intensely colored iron(III)-thiocyanate complexes. acs.orgijlis.org

The principle of this method is based on the formation of a blood-red colored complex, primarily [Fe(SCN)(H₂O)₅]²⁺, when ferric ions (Fe³⁺) react with thiocyanate ions in an acidic solution. acs.org The intensity of the color is directly proportional to the concentration of the thiocyanate, which can be quantified by measuring the absorbance of the solution at its wavelength of maximum absorbance (λmax), typically around 450-480 nm. researchgate.net

Despite its widespread use, the iron(III)-thiocyanate method has a notable drawback: the colored complexes are unstable in aqueous solutions, which can affect the accuracy and reproducibility of the results. jst.go.jp To overcome this limitation, research has shown that the addition of a nonionic surfactant, such as Triton X-100, can significantly stabilize the complex, minimizing the decrease in absorbance over time. jst.go.jp The optimal conditions for this stabilized method include a final pH range of 1.2 to 3.5 and a final Triton X-100 concentration of 8% to 15% (v/v). jst.go.jp Under these conditions, Beer's law is obeyed over a concentration range of 5 × 10⁻⁷ to 8 × 10⁻⁵ mol dm⁻³ of iron, with a molar absorption coefficient of 1.88 × 10⁴. jst.go.jp

Key Parameters for UV-Visible Spectrophotometric Analysis of Thiocyanate
ParameterValue/ConditionReference
PrincipleFormation of Iron(III)-Thiocyanate complex acs.org
Wavelength of Maximum Absorbance (λmax)~450-480 nm researchgate.net
Stabilizing AgentTriton X-100 (nonionic surfactant) jst.go.jp
Optimal pH1.2 - 3.5 jst.go.jp
Linear Range (with Triton X-100)5 × 10⁻⁷ to 8 × 10⁻⁵ mol dm⁻³ jst.go.jp

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful and highly sensitive technique for the detection of trace amounts of thiocyanate. mdpi.com This method provides a significant enhancement of the Raman scattering signal from molecules adsorbed onto or near the surface of metallic nanostructures, such as silver (Ag) or gold (Au) nanoparticles. mdpi.comacs.org

The characteristic Raman peak for the C≡N stretching vibration in thiocyanate appears around 2100-2170 cm⁻¹. acs.org The intensity of this peak is directly proportional to the concentration of thiocyanate, allowing for quantitative analysis. SERS offers exceptional sensitivity, with reported detection limits for thiocyanate as low as 10⁻¹² mol L⁻¹ in aqueous solutions and 0.04 mg/L in complex matrices like milk. mdpi.comrsc.org

Various SERS substrates have been developed to optimize the signal enhancement. These include aggregated silver nanoparticles, paper-based sensors with in-situ reduced silver nanoparticles, and silver-anchored α-MnO₂ nanorods. mdpi.comrsc.org In some applications, agents like trichloroacetic acid are used to induce the aggregation of nanoparticles, creating "hot spots" that further amplify the Raman signal. mdpi.com

Performance of SERS Methods for Thiocyanate Detection
MatrixSERS SubstrateLimit of Detection (LOD)Reference
WaterAggregated Silver Nanoparticles0.002 mg/L mdpi.com
MilkAggregated Silver Nanoparticles0.04 mg/L mdpi.com
Aqueous SolutionPaper-based with in-situ reduced AgNPs10⁻¹² mol L⁻¹ rsc.org
Aqueous SolutionStarch-reduced Gold Nanoparticles0.05 μM acs.org

Chromatographic Separation and Detection Techniques

Chromatographic methods are indispensable for the analysis of thiocyanate in complex mixtures, as they provide excellent separation of the analyte from interfering components. These techniques are often coupled with sensitive detectors to achieve low detection limits.

Ion Chromatography (IC) is a robust and widely used technique for the determination of anions, including thiocyanate, in various samples such as plasma, serum, and industrial wastewater. nih.govrsc.orgepa.gov The principle of IC involves the separation of ions on an ion-exchange column followed by detection.

For thiocyanate analysis, an anion-exchange column is typically used. oup.com The mobile phase, or eluent, is an aqueous buffer solution, such as a phosphate (B84403) buffer, which facilitates the separation of different anions based on their affinity for the stationary phase. rsc.orgoup.com Detection is commonly achieved using a UV detector, with the wavelength set around 210 nm, or a conductivity detector. nih.govoup.com Sample preparation may involve a simple ultrafiltration step to remove proteins and other macromolecules. nih.gov IC methods are known for their specificity and sensitivity, with linear ranges often spanning from 1 to 30 mg/L in plasma samples. nih.govoup.com

Typical Conditions for Ion Chromatography Analysis of Thiocyanate
ParameterConditionReference
Column TypeAnion-exchange oup.com
Mobile Phase (Eluent)10 mmol/L phosphate buffer (pH 3.5) oup.com
DetectorUV (210 nm) or Conductivity nih.govoup.com
Linear Range (in plasma)1-30 mg/L nih.govoup.com
Sample Pre-treatmentUltrafiltration of diluted plasma nih.gov

Gas Chromatography (GC) is another powerful technique for the analysis of thiocyanate, particularly after conversion to a more volatile derivative. nih.gov This derivatization step is necessary because the thiocyanate ion itself is not volatile. A common derivatizing agent is pentafluorobenzyl bromide, which reacts with thiocyanate to form pentafluorobenzyl thiocyanate. nih.gov This derivative is highly responsive to an electron-capture detector (ECD), providing excellent sensitivity. nih.gov

The GC method involves the extraction of the thiocyanate derivative into an organic solvent, followed by injection into the GC system for separation and detection. The quantitation range for thiocyanate using this method can be as low as 0.086 to 3.45 nmol, with a detection limit of approximately 34 pmol in a 0.2 ml sample. nih.gov

GC is also extensively used for the analysis of isothiocyanates, which are naturally occurring compounds in many plants. nih.gov These compounds are sufficiently volatile to be analyzed directly by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

High-Performance Liquid Chromatography (HPLC) offers a versatile and sensitive approach for the determination of thiocyanate. oup.comnih.gov Similar to GC, direct analysis of the thiocyanate ion by conventional reversed-phase HPLC is challenging. Therefore, pre-column derivatization is often employed to create a derivative that can be readily separated and detected.

One common derivatization strategy involves reacting thiocyanate with a fluorogenic agent, such as 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one. oup.comnih.gov The resulting fluorescent derivative can be separated on a reversed-phase column (e.g., C18) and detected with high sensitivity using a fluorescence detector. oup.comnih.gov This method has a reported detection limit of approximately 3.3 fmol. oup.comnih.gov

Another HPLC approach utilizes a mixed-mode column with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer, with detection by UV at 235 nm. sielc.com HPLC methods can be applied to a variety of sample types, including biological fluids and food products. oup.com

Examples of HPLC Methods for Thiocyanate Analysis
Derivatization AgentColumn TypeDetectorDetection LimitReference
3-bromomethyl-7-methoxy-1,4-benzoxazin-2-oneNova-Pak C18 (reversed-phase)Fluorimetric~3.3 fmol oup.comnih.gov
None (direct analysis)Dionex IonPac AS19 (anionic)Diode Array Detector (218 nm)0.5 µg/mL
None (direct analysis)Newcrom BH (mixed-mode)UV (235 nm)Not specified sielc.com

Emerging Sensor Technologies for Thiocyanate Anion Recognition

The rapid and accurate detection of the thiocyanate (SCN⁻) anion is of significant interest in environmental monitoring, food safety, and clinical diagnostics. Thiocyanate is found in industrial wastewater, is a metabolite of cyanide detoxification in the body, and its levels can indicate certain health conditions or exposure to tobacco smoke. nih.govresearchgate.net Traditional analytical methods for thiocyanate detection, such as chromatography and spectrometry, can be time-consuming, require sophisticated instrumentation, and involve complex sample preparation. mdpi.com Consequently, there is a growing demand for simple, rapid, sensitive, and selective sensor technologies. Recent advancements in nanotechnology and materials science have led to the development of novel sensing platforms, including colorimetric, fluorescent, and electrochemical sensors, which offer promising alternatives for thiocyanate anion recognition.

Colorimetric Sensors

Colorimetric sensors provide a straightforward and often instrument-free detection method based on a visible color change. This approach has gained traction due to its simplicity and potential for on-site analysis. mdpi.com Many of these sensors utilize the unique optical properties of metallic nanoparticles.

Gold nanoparticles (AuNPs) are frequently employed due to their high extinction coefficients and distance-dependent optical properties. The principle often involves the aggregation or anti-aggregation of AuNPs in the presence of thiocyanate. For instance, a colorimetric method using a cystamine-modified AuNP probe has been developed. nih.gov In the absence of thiocyanate, an aggregating agent causes the AuNPs to cluster, resulting in a color change from red to blue. nih.gov When thiocyanate is present, it interacts strongly with the modified AuNPs, preventing aggregation and causing the solution's color to shift back towards red in a concentration-dependent manner. nih.gov This allows for the visual detection of thiocyanate at levels below 100 μM. nih.gov Another approach uses the anti-aggregation properties of thiocyanate on citrate-capped AuNPs for its selective detection. researchgate.net

More advanced nanostructures, such as gold nanostars (AuNSs), have also been utilized to create highly sensitive sensors. A strategy combining electrochemical oxidation with a complexation reaction was developed using AuNSs. nih.gov In this system, AuNSs are etched into gold nanoparticles under electrochemical oxidation, a process that is selectively influenced by thiocyanate. This results in a distinct color change from navy blue to red, allowing for a wide detection range (10 nM to 80 mM) and a very low detection limit of 3 nM. nih.gov The sensor demonstrated excellent performance in detecting thiocyanate in wastewater and milk samples. nih.gov

Metal-organic frameworks (MOFs) have also been explored for colorimetric sensing. A porphyrin-based MOF can exhibit a distinct color change in response to different analytes, demonstrating the potential of these materials in creating selective colorimetric sensors. researchgate.net

Table 1. Performance of Selected Colorimetric Sensors for Thiocyanate Detection.
Sensing MaterialPrincipleDetection Limit (LOD)Linear RangeReference
Cystamine-modified Gold Nanoparticles (AuNPs)Anti-aggregation&lt;10 μM (visual)Not specified nih.gov
Gold Nanostars (AuNSs) with Zinc PhthalocyanineElectrochemical oxidation-assisted etching3 nM10 nM - 80 mM nih.gov
Mercury-Diphenylcarbazone Complex in PolymethacrylateComplex destruction0.6 mg dm⁻³0.8 - 50 mg dm⁻³ researchgate.net

Fluorescent Sensors

Fluorescent sensors offer high sensitivity and are based on changes in fluorescence signals, such as quenching or enhancement, upon interaction with the target analyte. mdpi.com Quantum dots (QDs) and nanoclusters have emerged as powerful fluorescent probes for thiocyanate detection due to their unique photophysical properties. nih.govacs.org

Silicon quantum dots (SiQDs) are particularly attractive due to their low toxicity and high photostability. nih.govacs.org A fluorescent probe based on allylamine-functionalized silicon quantum dots (ASQDs) has been synthesized for the selective recognition of thiocyanate. nih.govnih.gov This sensor operates on fluorescence amplification and quenching, achieving a remarkable detection limit as low as 10⁻¹⁰ M. nih.govnih.gov The method was successfully applied to distinguish between smokers and non-smokers by analyzing thiocyanate levels in human blood samples. nih.govnih.gov

Gold-based nanomaterials are also prominent in fluorescent sensing. Positively charged gold quantum dots (Au QDs) have been used to develop a nanozymatic "Off-On" sensor. mdpi.com The nanozyme activity of the Au QDs is triggered by the presence of thiocyanate, leading to a color change and a very low detection limit of 8 nM. mdpi.com Similarly, gold nanoclusters (GNCs) have been employed in a fluorometric technique based on an anti-aggregation mechanism. mdpi.com The aggregation of GNCs induced by a surfactant quenches their fluorescence; however, the presence of thiocyanate inhibits this aggregation, restoring the fluorescence in a concentration-dependent manner. mdpi.com This "turn-on" sensor allows for reliable detection in the nanomolar range, with a calculated limit of detection (LOD) of 0.86 nM. mdpi.com

Table 2. Characteristics of Selected Fluorescent Sensors for Thiocyanate Recognition.
Sensing MaterialPrincipleDetection Limit (LOD)Linear RangeReference
Allylamine-functionalized Silicon Quantum Dots (ASQDs)Fluorescence amplification and quenching10⁻¹⁰ MNot specified nih.govnih.gov
Positively charged Gold Quantum Dots (Au QDs)Nanozymatic "Off-On" mechanism8 nMNot specified mdpi.com
Cetyltrimethylammonium Bromide-Gold Nanoclusters (CTAB-GNCs)Fluorescence "turn-on" via anti-aggregation0.86 nM3.33 - 160 nM mdpi.com

Electrochemical Sensors

Electrochemical sensors detect analytes by converting the chemical interaction into a measurable electrical signal, such as potential or current. They are known for their high sensitivity, rapid response, and potential for miniaturization. nih.gov Key types of electrochemical sensors for thiocyanate include ion-selective electrodes (ISEs) and amperometric sensors.

Ion-Selective Electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. tandfonline.com Solid-contact ISEs for thiocyanate have been developed using materials like a phosphonium (B103445) derivative of calix nih.govarene as an ionophore. nih.gov These sensors can achieve near-Nernstian responses (e.g., 59.9 mV/decade) with low detection limits (1.6 × 10⁻⁶ M), enabling direct measurement of thiocyanate in biological samples like human saliva. nih.gov Liquid membrane ISEs have also been described, using ion-pair complexes such as nitron-thiocyanate in nitrobenzene (B124822) as the electroactive material. rsc.org These electrodes show a wide linear response range from 10⁻¹ to 10⁻⁵ M thiocyanate. rsc.org

Amperometric sensors, which measure the change in current resulting from the electrochemical oxidation or reduction of an analyte, offer another sensitive detection route. A novel amperometric sensor was fabricated by modifying a glassy carbon electrode with silver nanoparticles (AgNPs). nih.govresearchgate.net The AgNPs exhibit high electro-reductive activity towards thiocyanate. mdpi.com The sensor demonstrated a wide linear response to thiocyanate concentrations from 5.0×10⁻⁷ to 4.0×10⁻⁴ mol/L, with a low detection limit of 4×10⁻⁸ mol/L. nih.govresearchgate.net This method proved effective for determining thiocyanate levels in the saliva of smokers and non-smokers. nih.gov

Table 3. Overview of Selected Electrochemical Sensors for Thiocyanate Detection.
Sensor TypeElectrode Material / IonophoreDetection Limit (LOD)Linear RangeReference
Potentiometric (Solid-Contact ISE)Calix nih.govarene derivative on glassy carbon1.6 × 10⁻⁶ MNot specified nih.gov
Potentiometric (Liquid Membrane ISE)Nitron-thiocyanate in nitrobenzene~10⁻⁵ M10⁻⁵ - 10⁻¹ M rsc.org
AmperometricSilver Nanoparticles (AgNPs) on glassy carbon4 × 10⁻⁸ M5.0×10⁻⁷ - 4.0×10⁻⁴ M nih.govresearchgate.net

Table of Mentioned Compounds

Compound Name
Silver
Cetyltrimethylammonium bromide
Citrate
Cystamine
Diphenylcarbazone
Gold
Mercury
Nitron
Nitrobenzene
Phthalocyanine
Polymethacrylate
Silicon
Sodium thiocyanate
Thiocyanate
Zinc

Viii. Environmental Chemistry of Thiocyanate

Formation and Occurrence of Thiocyanate (B1210189) in Environmental Systems

Thiocyanate enters the environment through both anthropogenic and natural processes. Industrial activities are major contributors, but natural cycles also play a role in its formation and distribution.

Industrial Effluents as Thiocyanate Sources (e.g., Coking Wastewater, Steel Manufacturing)

Industrial wastewater is a primary source of thiocyanate contamination in the environment. srce.hrsid.ir Processes that involve the reaction of cyanide with sulfur compounds at high temperatures are particularly significant contributors. cranfield.ac.uk

Coking Wastewater: The production of coke, a crucial material in the steel industry, generates substantial amounts of wastewater known as coking wastewater. scirp.orgsemanticscholar.org This effluent contains a variety of toxic compounds, including significant concentrations of thiocyanate, often ranging from 50 to 400 mg/L, and in some cases, between 1 and 3 g/L. cranfield.ac.ukmdpi.com Thiocyanate is formed during the coking process when cyanide and sulfur react under high temperatures. cranfield.ac.uk

Steel Manufacturing: Steel manufacturing facilities, particularly those utilizing blast furnaces that require coke, produce coking wastewater as a primary effluent stream containing thiocyanate. nih.govscirp.orgsemanticscholar.org The concentration of thiocyanate in these wastewaters can be high, posing challenges for biological treatment processes which can be inhibited by concentrations exceeding 400 mg/L. mdpi.com

Other industrial sources of thiocyanate include gold mining, where cyanide is used for ore processing and can react to form thiocyanate, textile industries, and the production of pesticides and herbicides. nih.govresearchgate.netsrce.hrsid.irscielo.br

Natural Thiocyanate Cycles and Biogeochemical Transformations

Thiocyanate can also occur naturally in the environment, albeit typically at lower concentrations than those found in industrial effluents. It can be released from the decomposition of certain plants, such as those in the Brassica genus (e.g., cabbage, kale, mustard), which contain glucosinolates that can be hydrolyzed to form thiocyanates. frontiersin.orgsid.ir

In natural aquatic systems, the decomposition of thiocyanate is primarily controlled by microbial processes under both oxic and anoxic conditions. acs.org Microorganisms capable of degrading thiocyanate have been found in diverse environments, including soils, activated sludge, and soda lakes. frontiersin.orgnih.gov These microorganisms can utilize thiocyanate as a source of carbon, nitrogen, and sulfur. researchgate.netnih.gov

Biogeochemical transformations also contribute to the natural cycling of thiocyanate. For instance, in salt marsh sediments, thiocyanate can be formed by the reaction of cyanide and its iron complexes with polysulfides, a process that helps detoxify these poisonous compounds. mit.edu

The degradation of thiocyanate in natural systems can follow different pathways depending on the microbial community and environmental conditions. Some bacteria utilize a thiocyanate hydrolase pathway, breaking down thiocyanate into carbonyl sulfide (B99878) and ammonia (B1221849), while others use a thiocyanate dehydrogenase pathway, oxidizing thiocyanate to cyanate (B1221674) and elemental sulfur. nih.govfrontiersin.org The degradation rates in sediments are generally higher than in water samples, and oxic conditions tend to result in faster degradation compared to anaerobic conditions. acs.org

Remediation and Treatment Technologies for Thiocyanate-Containing Waste Streams

Due to its toxicity and persistence, thiocyanate must be removed or degraded from industrial waste streams before discharge. A variety of physical, chemical, and biological treatment technologies have been developed for this purpose. researchgate.netresearchgate.net

Precipitation Methods for Thiocyanate Removal

Precipitation is a method that can be employed to remove thiocyanate from aqueous solutions, often by forming insoluble metal thiocyanates. One approach involves the use of copper salts, where cupric ions are reduced to cuprous ions in the presence of a reducing agent (e.g., thiosulfate), leading to the precipitation of copper(I) thiocyanate (CuSCN). researchgate.net

The chemical reactions involved in this process can be represented as: 2Cu²⁺ + S₂O₃²⁻ → S₄O₆²⁻ + 2Cu⁺ Cu⁺ + SCN⁻ → CuSCN (s) researchgate.net

This method can be a potential alternative to oxidation or regeneration methods for thiocyanate removal. researchgate.net Adsorption using various materials, including modified nanoparticles and conducting polymers, has also been explored for thiocyanate removal through mechanisms like ion exchange and electrostatic interactions. sid.irresearchgate.netpsu.edu

Membrane Separation Technologies (e.g., Reverse Osmosis, Nanofiltration)

Membrane separation processes, such as reverse osmosis (RO) and nanofiltration (NF), are effective technologies for separating thiocyanate from industrial wastewater streams, allowing for both purification of water and potential recovery of thiocyanate. mdpi.comgoogle.comtechno-preneur.netnih.gov

Reverse Osmosis: RO membranes can effectively remove thiocyanate from water. Studies have shown that specific polymeric RO membranes with a sodium chloride rejection rate between 10% and 70% can selectively recover thiocyanate from aqueous solutions, including waste liquid from coke oven gas desulfurization. google.comgoogleapis.com This process works by allowing water to pass through the membrane while retaining most of the dissolved salts and impurities, including thiocyanate. google.com Pilot plant experiments treating coke wastewater with RO membranes have demonstrated the feasibility of achieving low thiocyanate concentrations in the permeate suitable for further biological treatment, while producing a concentrated thiocyanate solution. mdpi.comresearchgate.net

Nanofiltration: Nanofiltration membranes are also utilized for thiocyanate removal and recovery, particularly in industries like acrylic fiber manufacturing where sodium thiocyanate is used as a solvent. techno-preneur.netgoogle.comwipo.int NF membranes can effectively separate this compound from impurities such as sulfates, silica (B1680970), calcium, iron ions, and organic compounds. techno-preneur.netgoogle.com A multi-stage NF process has been shown to achieve high impurity removal (over 90%) with high this compound recovery (over 99%) from industrial process solutions. techno-preneur.net

Membrane processes offer advantages such as lower energy consumption compared to some other methods and the ability to safely separate thiocyanates from large volumes of wastewater. google.comnih.gov

Advanced Oxidation Processes for Thiocyanate Degradation

Advanced Oxidation Processes (AOPs) involve the generation of highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), to degrade persistent pollutants like thiocyanate. mdpi.comepa.govresearchgate.net These processes can break down thiocyanate into less harmful substances. mdpi.com

Various AOPs have been investigated for thiocyanate degradation:

Ozonation: Ozonation can oxidize thiocyanate in wastewater. Studies on coking wastewater have shown that ozonation can remove thiocyanate, although relatively high ozone dosages may be required due to the presence of other competing organic substances. tandfonline.com

Fenton and Photo-Fenton Processes: Fenton processes, which typically involve the reaction of hydrogen peroxide with ferrous iron to produce hydroxyl radicals, and photo-Fenton processes (using UV light to enhance the reaction) can degrade thiocyanate. Microwave-Fenton oxidation has also been explored as a feasible method for thiocyanate removal from industrial wastewater, achieving over 90% removal under optimal conditions. researchgate.net

Persulfate-based AOPs: Activation of persulfate (S₂O₈²⁻) to generate sulfate radicals is another effective AOP for thiocyanate degradation. Ferric ion (Fe³⁺) can activate persulfate to generate sulfate anion-radicals, leading to efficient thiocyanate degradation. epa.govresearchgate.net Studies have shown that under optimal conditions, a high percentage of thiocyanate can be degraded within a relatively short reaction time using Fe³⁺/persulfate systems. epa.gov Photocatalysis using materials like ZnO-BiOI heterojunctions or porous carbon derived from metal-organic frameworks can also activate persulfate or generate reactive species for efficient thiocyanate degradation under UV or visible light irradiation. mdpi.comresearchgate.netrsc.org

Electrochemical Oxidation: Electrochemical oxidation processes, using electrodes like boron-doped diamond (BDD) anodes, have demonstrated effectiveness in removing thiocyanate from coke oven wastewater. researchgate.net This method can achieve high removal efficiencies for thiocyanate and other pollutants like phenol (B47542). researchgate.net The degradation is often attributed to the generation of reactive species like hydroxyl radicals on the electrode surface. researchgate.net

Biological Treatment Processes for Thiocyanate

Biological treatment is a widely employed and environmentally favorable method for the remediation of thiocyanate (SCN⁻) contaminated wastewater, particularly from industrial sources such as gold mining, coal gasification, and coking processes. rsc.orgbqewater.comcranfield.ac.ukresearchgate.net This approach leverages the metabolic capabilities of various microorganisms to transform toxic thiocyanate into less harmful substances. rsc.orgresearchgate.netscielo.br

Several bacterial genera have been identified as capable of degrading thiocyanate, including Arthrobacter, Escherichia, Methylobacterium, Bacillus, Pseudomonas, Acinetobacter, Thiobacillus, Burkholderia, Chryseobacterium, Klebsiella, and Ralstonia. rsc.orgcranfield.ac.uk These microorganisms can utilize thiocyanate as a source of energy, nitrogen, sulfur, or carbon. researchgate.netscielo.brresearchgate.net While many thiocyanate-degrading microbes are autotrophic, some heterotrophic species also possess this capability. scielo.brresearchgate.net Notably, a eukaryotic fungus, Acremonium strictum, has also been reported to degrade thiocyanate. researchgate.net

Biological thiocyanate degradation can proceed via different biochemical pathways. Two primary pathways identified are the carbonyl sulfide (COS) degradation pathway and the cyanate (CNO) degradation pathway. rsc.org In the COS pathway, thiocyanate is degraded to carbonyl sulfide, while in the CNO pathway, it is degraded to cyanate. rsc.orgfrontiersin.org The enzyme thiocyanate dehydrogenase is involved in microbial thiocyanate degradation, potentially converting it to sulfur and cyanate. nih.gov The sulfur can subsequently be oxidized to sulfate. nih.gov Ammonium (B1175870) is often an intermediate product of thiocyanate degradation. rsc.orgfrontiersin.org

Activated sludge processes are commonly used biological treatments for thiocyanate-containing wastewater. rsc.orgcranfield.ac.ukscielo.brnih.gov These systems utilize a mixed microbial community within biological flocs to facilitate degradation. cranfield.ac.uk A two-stage activated sludge system has demonstrated high removal efficiency, reducing thiocyanate concentrations significantly. rsc.org For instance, in one study, a two-stage activated sludge unit decreased influent SCN⁻ at 1818.00 mg L⁻¹ to 0.68 mg L⁻¹ in the effluent. rsc.org

Biological treatment processes for thiocyanate often involve sequential steps, including biological oxidation, nitrification, and denitrification. bqewater.com In the oxidation step, sulfur in thiocyanate is oxidized to sulfate and ammonia is released. bqewater.com Subsequent nitrification converts ammonia to nitrate (B79036), and denitrification reduces nitrate to nitrogen gas. bqewater.com This sequential process effectively converts thiocyanate into non-toxic nitrogen gas and relatively benign sulfate. bqewater.com

Factors influencing the efficiency of biological thiocyanate degradation include pH, temperature, and the presence of other substances. Optimal pH ranges for degradation vary depending on the microbial culture, with some mixed cultures showing effectiveness between pH 6.5 and 8.5. scirp.org Temperature also plays a crucial role, with effective degradation observed within ranges such as 30-40°C. scirp.org High concentrations of thiocyanate can inhibit degradation, as can the presence of other compounds like phenol or high levels of ammonium. researchgate.netresearchgate.netnih.govresearchgate.net

Research findings highlight the capabilities of specific microorganisms and consortia in thiocyanate degradation. A mixed culture containing Pseudomonas and Bacillus was able to degrade up to 1400 mg L⁻¹ of SCN⁻ in 6 days in batch culture. rsc.org Klebsiella pneumoniae and Ralstonia sp. co-cultures achieved a degradation rate of 500 mg (L⁻¹ d⁻¹) at a concentration of 2500 mg L⁻¹ thiocyanate. rsc.org Acremonium strictum has shown the ability to degrade high concentrations, with one study reporting complete degradation of 7.4 g L⁻¹ SCN⁻ within 85 hours. researchgate.net

The following table summarizes some research findings on bacterial thiocyanate degradation rates and tolerance:

Microorganism/CultureThiocyanate Concentration (mg/L)Degradation RateConditionsSource
Mixed culture (Pseudomonas, Bacillus)Up to 1400Degraded in 6 days (batch)Batch culture rsc.org
Klebsiella pneumoniae and Ralstonia sp. co-cultures2500500 mg (L⁻¹ d⁻¹)pH 6.0, 37°C rsc.org
Coculture from coke wastewaterUp to 3200350 mg (L⁻¹ d⁻¹)Batch conditions scirp.org
Acremonium strictum7400Complete degradation in 85 hourspH 6 researchgate.net
Coculture from coke wastewater-7.5 mg·L⁻¹·h⁻¹ (fastest rate)pH 7.7 scirp.org
Coculture from coke wastewater-7.2 mg SCN⁻ L⁻¹·h⁻¹ (highest rate)35°C scirp.org
Mixed bacterial culture systemAbove 500Strong inhibition- researchgate.net
Mixed culture (from bioreactor)5 mM (approx 290 mg/L)Removed in 36 hours- scielo.br
Mixed culture (from bioreactor)Up to 60 mM (approx 3480 mg/L)Tolerated- scielo.br

Environmental Fate and Transport of Thiocyanate Species

The environmental fate and transport of thiocyanate (SCN⁻) have not been as extensively studied as some other pollutants. cdc.gov However, available information suggests that aerobic and anaerobic biodegradation are significant processes influencing the transformation of thiocyanates in both water and soil environments. cdc.gov

Thiocyanate is highly soluble in water, which suggests it is likely to be mobile in aquatic environments. fishersci.comnih.gov This high water solubility, coupled with resistance to aerobic degradation, can contribute to its widespread dispersion through soil-water systems. researchgate.net

At near-ambient temperatures (around 30°C), sorption to soil particles and volatilization are not considered significant partitioning processes for thiocyanate in soil. cdc.gov Microbial degradation appears to be the primary mechanism for thiocyanate loss in soil under these conditions. cdc.gov

Thiocyanate can be released into the environment from various sources, primarily industrial wastewaters such as those from coal processing and the extraction of gold and silver. cdc.gov It is formed in these processes from the reaction of sulfur donors with cyanide. cdc.gov Releases to soil can occur from anthropogenic sources like the direct application of herbicidal formulations containing thiocyanate or the disposal of industrial byproducts. cdc.gov

While the environmental persistence of thiocyanate has been noted due to its stability in water and resistance to degradation compared to cyanide, its half-life in some contexts has been estimated. nih.govresearchgate.net For instance, the half-life of thiocyanate in the human body is approximately 6 days. nih.gov While this doesn't directly translate to environmental half-life, it provides some context for its persistence.

The potential for bioaccumulation of this compound appears to be low based on available information. fishersci.com However, some sources suggest a risk of bioaccumulation for ammonium thiocyanate. herts.ac.uk

Q & A

Basic Experimental Design: How to assess purity and stability of sodium thiocyanate in solution-based studies?

Methodological Answer:
To evaluate purity, use inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace metals (e.g., Fe ≤3 mg/kg, Cl⁻ ≤200 mg/kg) and ion chromatography for anions like sulfate (≤300 mg/kg) as per industrial-grade specifications . For stability, monitor pH (5.0–9.0 in 5% aqueous solutions) and UV-vis absorbance over time, particularly if stored >3 years. Note that iron contamination can induce reddish discoloration, requiring inert polymer or alloy storage containers .

Advanced Toxicology: What experimental models are suitable for studying this compound’s dose-dependent cytotoxicity?

Methodological Answer:
Use BEAS-2B human lung cells treated with 1–20 µM this compound for 4–24 hours. Cytotoxicity is absent at 4 hours but becomes significant at 24 hours (p<0.05 via one-way ANOVA with Tukey’s post hoc test). Combine with mRNA Quan-seq to identify differentially expressed genes (e.g., 309 genes altered ≥2-fold) and validate via RT-qPCR (95°C denaturation, 60°C annealing) . Include SYBR Green and melting-curve analysis to confirm primer specificity .

Basic Handling: How to prepare this compound solutions for spectroscopic studies while avoiding contamination?

Methodological Answer:
Dissolve this compound in ultrapure water (20°C solubility: ~1250 g/L). Filter through 0.22 µm membranes to remove particulates. Avoid contact with Fe²⁺/Fe³⁺ sources, as trace iron causes redox interference. For infrared spectroscopy, use deuterated solvents to prevent O-H/N-H band overlap .

Advanced Environmental Chemistry: How to resolve contradictions between thiocyanate concentration and chemical oxygen demand (COD) in wastewater?

Methodological Answer:
Correlate thiocyanate levels (via ion-selective electrodes) with COD using linear regression (R² ≥0.95). At >300 g/L, this compound exhibits non-linear conductivity-concentration relationships, requiring calibration curves. Confirm phenolic contributions via HPLC-UV and subtract background COD .

Basic Analytical Chemistry: What techniques validate this compound’s role in anion-exchange reactions?

Methodological Answer:
Use light scattering (e.g., dynamic light scattering) to monitor particle aggregation in this compound solutions. Pair with ion chromatography to quantify displaced anions (e.g., Cl⁻ in NaCl testing solutions) . For precipitation studies, combine with X-ray diffraction to identify crystalline byproducts .

Advanced Biophysical Chemistry: How to explain the Hofmeister effect’s contradictory salting-out behavior with this compound?

Methodological Answer:
Analyze poly(N-isopropylacrylamide) phase transitions via differential scanning calorimetry (DSC). Despite thiocyanate’s chaotropic nature (weak hydration), salting-out occurs via anion-induced electrostatic stabilization at interfaces. Use quartz crystal microbalance (QCM) to quantify adsorption kinetics and atomic force microscopy (AFM) for surface morphology .

Basic Safety Protocols: What precautions are critical when handling this compound in cell culture studies?

Methodological Answer:
Prepare stock solutions in laminar flow hoods to avoid particulate inhalation. Use endotoxin-free water for in vitro assays. Neutralize spills with 10% NaOH and dispose via heavy-metal-compliant protocols. Monitor pH drift in long-term cultures, as acidic conditions release HSCN vapor .

Advanced Immunology: How to optimize this compound’s use in antibody avidity assays?

Methodological Answer:
Titrate this compound (0–3 M) in phosphate buffer (pH 7.4) to disrupt antigen-antibody binding. Calculate avidity index (AI) as the [NaSCN] reducing optical density (OD) by 50%. Validate with ELISA (1:200 serum dilution) and statistical rigor via two-tailed t-tests (GraphPad Prism v5.0) .

Basic Synthesis: How to synthesize this compound derivatives for coordination chemistry studies?

Methodological Answer:
React NaSCN with transition metals (e.g., Hg²⁺, Fe³⁺) in anhydrous ethanol. Isolate complexes via vacuum filtration and characterize via FTIR (C≡N stretch: 2050–2075 cm⁻¹) and elemental analysis. Avoid aqueous media to prevent ligand hydrolysis .

Advanced Gene Expression Analysis: How to interpret transcriptomic data from this compound-treated cells?

Methodological Answer:
Perform Gene Ontology (GO) enrichment using DAVID Bioinformatics (FDR <0.05). Cluster downregulated genes (e.g., IL-6 suppression) via STRING-db for protein-protein interaction networks. Cross-validate with ROS assays (e.g., DCFH-DA fluorescence) to link oxidative stress to gene attenuation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.